molecular formula C19H16N2O2S2 B612144 ELR510444

ELR510444

Numéro de catalogue: B612144
Poids moléculaire: 368.5 g/mol
Clé InChI: GRYXROIHHXHFND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ELR510444 is a potent microtube disruptor with potential anticancer activity. This compound has potent microtubule-disrupting activity, causing a loss of cellular microtubules and the formation of aberrant mitotic spindles and leading to mitotic arrest and apoptosis of cancer cells. This compound potently inhibited cell proliferation with an IC(50) value of 30.9 nM in MDA-MB-231 cells, inhibited the rate and extent of purified tubulin assembly, and displaced colchicine from tubulin, indicating that the drug directly interacts with tubulin at the colchicine-binding site.

Propriétés

IUPAC Name

N-[5-(5-cyanothiophen-2-yl)-2-methylphenyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-13-3-8-17(9-4-13)25(22,23)21-18-11-15(6-5-14(18)2)19-10-7-16(12-20)24-19/h3-11,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYXROIHHXHFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CC=C(S3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ELR510444: A Dual-Action Investigational Agent Targeting HIF Activity and Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELR510444 is a novel, orally available small molecule that has demonstrated significant preclinical antitumor activity through a dual mechanism of action. It functions as both a potent inhibitor of Hypoxia-Inducible Factor (HIF) signaling and a microtubule-disrupting agent. This unique combination of activities allows this compound to target tumor growth, angiogenesis, and overcome certain mechanisms of drug resistance. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key experiments and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its anticancer effects through two primary, interconnected mechanisms:

  • Inhibition of Hypoxia-Inducible Factor (HIF) Activity: this compound effectively reduces the protein levels of both HIF-1α and HIF-2α.[1][2][3] This is particularly relevant in tumors with mutations in the von Hippel-Lindau (VHL) tumor suppressor gene, which leads to the stabilization and accumulation of HIFs, thereby promoting tumor growth and angiogenesis.[1][2][3] By abrogating HIF activity, this compound inhibits the transcription of HIF target genes, such as Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[2][4]

  • Disruption of Microtubule Dynamics: this compound acts as a microtubule-disrupting agent by directly interacting with tubulin at the colchicine-binding site.[5][6][7][8] This interaction inhibits the polymerization of tubulin into microtubules, leading to a loss of cellular microtubules, the formation of aberrant mitotic spindles, mitotic arrest, and subsequent induction of apoptosis.[5][6][7][8][9]

This dual activity suggests that this compound possesses both anti-angiogenic and vascular-disrupting properties.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Breast Cancer30.9 ± 2.3[5]
MDA-MB-435Melanoma9.0 ± 0.5[5]
HCT-116Colon Cancer17[5]
2H-11Tumor Endothelial11.7 ± 0.4[5]

Table 2: Microtubule Disruption and Apoptosis Induction by this compound

ParameterCell LineEC50 (nM)Reference
Microtubule DepolymerizationA-1021[5]
Caspase 3/7 InductionHCT-11619[5]

Signaling Pathways and Molecular Interactions

The signaling pathways affected by this compound are central to tumor progression and survival.

ELR510444_HIF_Pathway cluster_0 VHL Deficient Tumor Cell HIF-1α HIF-1α VEGF VEGF HIF-1α->VEGF Upregulation HIF-2α HIF-2α HIF-2α->VEGF Upregulation Angiogenesis Angiogenesis VEGF->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth This compound This compound This compound->HIF-1α Inhibition This compound->HIF-2α Inhibition

This compound Inhibition of the HIF Signaling Pathway.

ELR510444_Microtubule_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules This compound->Microtubules Depolymerization Tubulin->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Mitotic Arrest Mitotic Arrest Mitotic Spindle Formation->Mitotic Arrest Disruption by this compound Apoptosis Apoptosis Mitotic Arrest->Apoptosis

This compound-Mediated Microtubule Disruption Leading to Apoptosis.

Detailed Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the mechanism of action of this compound.

Cell Proliferation Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

  • Method:

    • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-435, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.

    • The absorbance is read using a microplate reader, and the data is used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Microtubule Immunofluorescence
  • Objective: To visualize the effect of this compound on the cellular microtubule network.

  • Method:

    • Cells (e.g., A-10) are grown on coverslips and treated with this compound, a positive control (e.g., combretastatin A4), or vehicle for a specified time (e.g., 18 hours).[5]

    • Cells are fixed with methanol or paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and then blocked.

    • The microtubule network is stained using a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody.

    • Coverslips are mounted on slides with a mounting medium containing a nuclear stain (e.g., DAPI).

    • Images are captured using a fluorescence microscope to observe changes in microtubule structure. The percentage of microtubule depolymerization is estimated visually to determine the EC50.[5]

Western Blot Analysis for HIF-1α and HIF-2α
  • Objective: To determine the effect of this compound on the protein levels of HIF-1α and HIF-2α.

  • Method:

    • Renal cell carcinoma (RCC) cell lines, particularly those with VHL deficiency (e.g., RCC4, 786-O, A498), are treated with various concentrations of this compound.[2][3]

    • Cells are lysed, and total protein is extracted.

    • Protein concentrations are determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for HIF-1α, HIF-2α, and a loading control (e.g., β-actin or β-tubulin).

    • The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Method:

    • Human cancer cells (e.g., 786-O, A498 RCC cells, or MDA-MB-231 breast cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[1][5]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at specified doses and schedules (e.g., 6 mg/kg, twice daily).[10]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3), proliferation (e.g., PCNA), and angiogenesis (e.g., CD31).[2][3]

Xenograft_Workflow Cell_Culture Human Cancer Cell Culture (e.g., 786-O, A498, MDA-MB-231) Implantation Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Regular Measurement of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Tumor Excision and Analysis (Weight, IHC) Monitoring->Endpoint

Workflow for In Vivo Xenograft Efficacy Studies.

Drug Resistance Profile

An important characteristic of this compound is its ability to circumvent common mechanisms of drug resistance. Studies have shown that this compound is not a substrate for the P-glycoprotein (P-gp) drug transporter and retains its activity in cell lines that overexpress βIII-tubulin, a tubulin isotype associated with resistance to taxanes.[5][6][7][9][11]

Conclusion

This compound is a promising investigational anticancer agent with a well-defined dual mechanism of action that involves the inhibition of the HIF pathway and the disruption of microtubule function. Its potent in vitro and in vivo activity, coupled with its ability to overcome key drug resistance mechanisms, warrants further investigation for the treatment of various solid tumors, particularly those characterized by hypoxia and/or VHL deficiency such as renal cell carcinoma. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further exploration of this compound.

References

ELR510444: A Dual-Action Inhibitor Targeting Microtubules and Hypoxia-Inducible Factor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the novel anti-cancer agent ELR510444, detailing its mechanisms of action, experimental validation, and therapeutic potential.

Abstract

This compound is an orally available small molecule demonstrating significant promise as an anti-cancer agent through a dual mechanism of action. It functions as a potent microtubule disruptor and an inhibitor of hypoxia-inducible factor (HIF) signaling, pathways critical for tumor growth, proliferation, and angiogenesis. This technical guide synthesizes the available preclinical data on this compound, presenting its effects on cellular proliferation, microtubule dynamics, and HIF-mediated pathways. Detailed experimental protocols and quantitative data from key studies are provided to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Cancer therapy is continually advancing with the development of targeted agents that exploit specific vulnerabilities of tumor cells. Microtubules, essential components of the cytoskeleton involved in cell division and structure, and the hypoxia-inducible factor (HIF) signaling pathway, a key regulator of cellular response to low oxygen levels prevalent in solid tumors, represent two validated targets in oncology. This compound has emerged as a novel compound that uniquely addresses both of these critical pathways.

This compound has been shown to directly interact with tubulin, leading to microtubule depolymerization, mitotic arrest, and subsequent apoptosis in cancer cells.[1][2][3] Concurrently, it inhibits the activity of HIF-1α and HIF-2α, transcription factors that drive the expression of genes involved in angiogenesis, metabolism, and cell survival.[4][5][6] This dual activity suggests that this compound could be effective against a broad range of malignancies, including those resistant to conventional therapies.

Mechanism of Action

Microtubule Disruption

This compound exerts its anti-mitotic effects by directly targeting tubulin, the protein subunit of microtubules. Studies have demonstrated that this compound binds to the colchicine-binding site on β-tubulin.[1][2][7] This interaction inhibits the polymerization of tubulin into microtubules, leading to a net loss of cellular microtubule structures. The disruption of the microtubule network has profound consequences for cancer cells, including:

  • Mitotic Arrest: The formation of a functional mitotic spindle is essential for chromosome segregation during cell division. By depolymerizing microtubules, this compound prevents the assembly of a proper spindle, causing cells to arrest in the M phase of the cell cycle.[1][4]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][5]

  • Vascular Disruption: In addition to its effects on tumor cells, this compound also impacts the tumor vasculature. At low concentrations, it can rapidly alter the shape of endothelial cells, suggesting a potential vascular-disrupting effect similar to agents like combretastatin A4.[1]

Inhibition of HIF Signaling

In the hypoxic microenvironment of solid tumors, HIFs play a crucial role in adaptation and survival. The loss of the von Hippel-Lindau (VHL) tumor suppressor protein, a common event in renal cell carcinoma (RCC), leads to the stabilization and constitutive activation of HIFs.[4][5] this compound has been identified as a potent inhibitor of HIF activity.[4][6] It achieves this by decreasing the protein expression of both HIF-1α and HIF-2α in a dose-dependent manner.[4][6] The downstream effects of HIF inhibition by this compound include:

  • Anti-Angiogenesis: HIFs are master regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting HIF, this compound can suppress the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF), thereby inhibiting tumor angiogenesis.[4][5]

  • Induction of Apoptosis in VHL-deficient Cells: Renal cell carcinoma cells lacking functional VHL are particularly sensitive to this compound. At concentrations that have minimal effect on VHL-proficient cells, this compound preferentially induces apoptosis in VHL-deficient cells, highlighting a targeted therapeutic window.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Cell LineIC50 (nM) for Cell Proliferation InhibitionReference
MDA-MB-23130.9[1][7]
RCC4 (VHL-/-)Not explicitly stated, but showed high sensitivity[4]
786-O (VHL-/-)Not explicitly stated, but showed high sensitivity[4]
A498 (VHL-/-)Not explicitly stated, but showed high sensitivity[4]
Caki-1 (VHL+/+)Lower sensitivity compared to VHL-/- cells[4]
Caki-2 (VHL+/+)Lower sensitivity compared to VHL-/- cells[4]
Achn (VHL+/+)Lower sensitivity compared to VHL-/- cells[4]

Table 1: In Vitro Antiproliferative Activity of this compound

ParameterValue (nM)Cell LineReference
EC50 for Microtubule Depolymerization21A-10[2]

Table 2: Microtubule Depolymerization Activity of this compound

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, RCC cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]

Microtubule Immunofluorescence
  • Cell Culture and Treatment: Cells (e.g., A-10) are grown on glass coverslips and treated with this compound, a positive control (e.g., combretastatin A4), or vehicle for a specified time (e.g., 18 hours).[1]

  • Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular structures.

  • Immunostaining: The coverslips are incubated with a primary antibody against β-tubulin, followed by incubation with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging: The stained cells are visualized using a fluorescence microscope. The extent of microtubule depolymerization is often estimated visually.[1][4]

In Vitro Tubulin Polymerization Assay
  • Assay Principle: The assembly of purified tubulin into microtubules is monitored by measuring the increase in light scattering or fluorescence of a reporter dye.

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared.

  • Treatment: this compound or a control compound is added to the reaction mixture.

  • Measurement: The change in absorbance or fluorescence is measured over time at 37°C in a spectrophotometer or fluorometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to the control to determine its inhibitory effect.[1]

Western Blotting for HIF-α Expression
  • Cell Lysis: RCC cells are treated with this compound for a specified duration, after which the cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HIF-1α, HIF-2α, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.[4]

Animal Xenograft Studies
  • Tumor Implantation: Human cancer cells (e.g., MDA-MB-231, 786-O, A498) are injected subcutaneously into immunocompromised mice.[1][4]

  • Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 8 mg/kg, daily for 5 days).[4]

  • Tumor Measurement: Tumor volume is measured periodically using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as histology (H&E staining for necrosis), immunohistochemistry (e.g., CD31 for microvessel density, cleaved caspase-3 for apoptosis), and Western blotting.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

ELR510444_Mechanism_of_Action cluster_microtubule Microtubule Disruption cluster_hif HIF Signaling Inhibition ELR510444_m This compound Tubulin β-Tubulin (Colchicine Site) ELR510444_m->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Network Polymerization->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest Mitotic Arrest Spindle->Arrest Inhibits Apoptosis_m Apoptosis Arrest->Apoptosis_m ELR510444_h This compound HIF HIF-1α / HIF-2α Protein Expression ELR510444_h->HIF Decreases VEGF VEGF Expression HIF->VEGF Apoptosis_h Apoptosis (in VHL-/- cells) HIF->Apoptosis_h Leads to Angiogenesis Angiogenesis VEGF->Angiogenesis Inhibits Experimental_Workflow Start In Vitro Evaluation Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231, RCC lines) Start->Cell_Culture Biochemical_Assay Tubulin Polymerization Assay Start->Biochemical_Assay Proliferation Cell Proliferation Assay (IC50 Determination) Cell_Culture->Proliferation Microtubule_Assay Microtubule Immunofluorescence (EC50 for Depolymerization) Cell_Culture->Microtubule_Assay Western_Blot Western Blot for HIF-α Cell_Culture->Western_Blot In_Vivo In Vivo Evaluation Proliferation->In_Vivo Xenograft Mouse Xenograft Model In_Vivo->Xenograft Treatment Oral Administration of this compound Xenograft->Treatment Tumor_Growth Tumor Growth Inhibition Treatment->Tumor_Growth IHC Immunohistochemistry (Necrosis, Angiogenesis, Apoptosis) Tumor_Growth->IHC

References

An In-depth Technical Guide to the Tubulin Binding Site of ELR510444

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELR510444 is a potent small molecule inhibitor of tubulin polymerization with significant anti-cancer properties. This document provides a comprehensive technical overview of the binding of this compound to its target, β-tubulin, at the colchicine-binding site. It details the quantitative aspects of this interaction, provides in-depth experimental protocols for its characterization, and elucidates the downstream signaling consequences of this binding event. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anti-cancer therapeutics. Microtubule-targeting agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. This compound falls into the latter category, acting as a microtubule disruptor by inhibiting tubulin polymerization. Notably, this compound exerts its effects by binding to the colchicine-binding site on β-tubulin. This technical guide will delve into the specifics of this interaction.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Cellular Activity of this compound

ParameterCell LineValueReference
IC50 (Cell Proliferation) MDA-MB-23130.9 nM
EC50 (Microtubule Depolymerization) A-1021 nM

Table 2: Biochemical Activity of this compound

ParameterAssayValueReference
Tubulin Polymerization Inhibition Purified Tubulin15% inhibition at 5 µM, 50% inhibition at 10 µM
Binding Affinity (Kd) Tubulin22.6 µM

Mechanism of Action: The Colchicine Binding Site

This compound directly interacts with tubulin at the colchicine-binding site, which is located at the interface between the α- and β-tubulin subunits. This binding sterically hinders the conformational changes required for the incorporation of tubulin dimers into growing microtubules, thereby inhibiting polymerization.

The crystal structure of the tubulin-ELR510444 complex has been resolved, providing detailed insights into the molecular interactions. Key features of the binding include:

  • Occupation of the Colchicine Binding Pocket: this compound fits into the hydrophobic pocket of the colchicine-binding site.

  • Specific Amino Acid Interactions: The compound forms specific hydrogen bonds and hydrophobic interactions with key residues within the β-tubulin subunit.

Dual Mechanism of Action: HIF-1α Inhibition

In addition to its direct effects on microtubule dynamics, this compound has been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is often overexpressed in solid tumors, promoting angiogenesis and tumor progression. The ability of this compound to downregulate HIF-1α suggests a dual mechanism of anti-cancer activity, targeting both cell division and tumor vascularization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin and its cellular effects.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering (turbidity) at 340 nm.

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol

  • Test compound (this compound) and vehicle control (DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL on ice.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the following to each well:

    • G-PEM buffer with 10% glycerol.

    • Test compound (this compound) at various concentrations or vehicle control.

    • Reconstituted tubulin.

  • Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Immediately begin recording the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The rate and extent of polymerization can be determined from the resulting curves. Inhibition is calculated relative to the vehicle control.

Competitive Colchicine Binding Assay (Fluorescence-based)

This assay determines if a test compound binds to the colchicine-binding site by measuring its ability to displace colchicine from tubulin. The intrinsic fluorescence of colchicine increases upon binding to tubulin, and this change is used to monitor the competition.

Materials:

  • Purified tubulin

  • Colchicine

  • Test compound (this compound)

  • Assay buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)

  • Fluorometer

Procedure:

  • Reaction Setup: In a cuvette or microplate, combine purified tubulin and colchicine at a fixed concentration (e.g., 5 µM each).

  • Addition of Competitor: Add increasing concentrations of the test compound (this compound) or a vehicle control.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence of the solution using an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm.

  • Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates displacement of colchicine and competitive binding to the same site.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells and the assessment of the effects of compounds like this compound on microtubule integrity.

Materials:

  • Cultured cells (e.g., A-10, HeLa) grown on coverslips

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 18-24 hours). Include a vehicle-treated control.

  • Fixation: Gently wash the cells with warm PBS, then fix with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.

  • Permeabilization: If using a paraformaldehyde fixative, wash with PBS and then permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Blocking: Wash with PBS and then block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (and DAPI if desired) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting: Wash the cells with PBS, then mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Western Blot for HIF-1α Expression

This method is used to detect and quantify the levels of HIF-1α protein in cells following treatment with a test compound.

Materials:

  • Cultured cells

  • Hypoxia induction method (e.g., hypoxic chamber or CoCl2 treatment)

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., rabbit anti-HIF-1α)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Hypoxia Induction: Treat cells with this compound and induce hypoxia (e.g., 1% O2 or 100 µM CoCl2) for the desired duration. Include normoxic and untreated hypoxic controls.

  • Cell Lysis: Harvest and lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of this compound

ELR510444_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to HIF1a HIF-1α This compound->HIF1a Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis HIF1a->Apoptosis Inhibits Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes

Caption: Dual mechanism of action of this compound.

Experimental Workflow for Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow start Start reconstitute Reconstitute Tubulin in G-PEM Buffer on Ice start->reconstitute prepare_plate Prepare 96-well Plate on Ice: Buffer, Compound, Tubulin reconstitute->prepare_plate incubate Transfer to 37°C Plate Reader prepare_plate->incubate measure Measure Absorbance at 340 nm (Every minute for 60-90 min) incubate->measure analyze Analyze Polymerization Curves measure->analyze end End analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Experimental Workflow for Immunofluorescence

Immunofluorescence_Workflow start Start: Culture Cells on Coverslips treat Treat with this compound start->treat fix Fix Cells (Paraformaldehyde or Methanol) treat->fix permeabilize Permeabilize Cell Membranes fix->permeabilize block Block Non-specific Binding permeabilize->block primary_ab Incubate with Primary Antibody (anti-tubulin) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Mount Coverslips on Slides secondary_ab->mount image Image with Fluorescence Microscope mount->image end End image->end

Caption: Workflow for immunofluorescence staining of microtubules.

Conclusion

This compound is a promising anti-cancer agent that targets the colchicine-binding site of β-tubulin, leading to the inhibition of microtubule polymerization, mitotic arrest, and apoptosis. Its dual mechanism of action, which also involves the inhibition of the pro-angiogenic HIF-1α pathway, makes it an attractive candidate for further development. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers investigating this compound and other tubulin-binding agents. The detailed understanding of its interaction with tubulin is crucial for the rational design of next-generation microtubule-targeting drugs with improved efficacy and safety profiles.

ELR510444: A Dual-Mechanism Inhibitor of HIF and Microtubule Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ELR510444 is a novel, orally available small molecule that has demonstrated significant potential as an anti-cancer agent. Its unique dual mechanism of action, targeting both the Hypoxia-Inducible Factor (HIF) signaling pathway and microtubule dynamics, distinguishes it from other anti-cancer compounds. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, with a focus on its activity as a HIF inhibitor and a microtubule-disrupting agent. The information presented herein is intended to support further research and development of this promising therapeutic candidate.

Mechanism of Action

This compound exerts its anti-tumor effects through two distinct but complementary mechanisms:

  • HIF Inhibition: this compound effectively abrogates the activity of Hypoxia-Inducible Factors, HIF-1α and HIF-2α.[1][2] HIFs are transcription factors that play a critical role in tumor progression and angiogenesis by upregulating genes involved in cellular adaptation to hypoxic conditions.[1][2] By inhibiting HIFs, this compound can suppress tumor growth and the formation of new blood vessels.

  • Microtubule Disruption: this compound also functions as a potent microtubule-disrupting agent. It interacts with the colchicine-binding site on β-tubulin, leading to microtubule depolymerization.[1] This disruption of the microtubule network induces mitotic arrest and apoptosis in cancer cells.[1]

This dual mechanism of targeting both the tumor's response to its microenvironment and its cellular machinery for proliferation presents a powerful strategy for cancer therapy.

ELR510444_Mechanism_of_Action cluster_hif HIF Pathway Inhibition cluster_microtubule Microtubule Disruption Hypoxia Hypoxia HIF-1α/2α Stabilization HIF-1α/2α Stabilization Hypoxia->HIF-1α/2α Stabilization HIF-1α/2α Dimerization HIF-1α/2α Dimerization HIF-1α/2α Stabilization->HIF-1α/2α Dimerization Nuclear Translocation Nuclear Translocation HIF-1α/2α Dimerization->Nuclear Translocation HRE Binding HRE Binding Nuclear Translocation->HRE Binding Gene Transcription Gene Transcription HRE Binding->Gene Transcription Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Cell Survival Cell Survival Gene Transcription->Cell Survival Metabolism Metabolism Gene Transcription->Metabolism ELR510444_HIF This compound ELR510444_HIF->HIF-1α/2α Stabilization Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Apoptosis Apoptosis Microtubule Polymerization->Apoptosis Disruption leads to Cell Division Cell Division Mitotic Spindle->Cell Division ELR510444_MT This compound ELR510444_MT->Microtubule Polymerization

Figure 1: Dual mechanism of action of this compound.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Breast Cancer30.9[3]

Note: Further data on IC50 values in other cell lines, particularly renal cell carcinoma lines, are described qualitatively in the literature but specific quantitative values are not consistently provided.

Table 2: In Vivo Efficacy of this compound in Renal Cell Carcinoma Xenograft Models

Xenograft ModelTreatmentDosageScheduleTumor Volume ReductionReference
786-OThis compound8 mg/kgOrally, QDx5 for 2 weeksSignificant decrease compared to vehicle[1]
A498This compound8 mg/kgOrally, QDx5 for 2 weeksSignificant decrease compared to vehicle[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Methodology (based on Sulforhodamine B assay):

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for 48-72 hours.

  • Cell Fixation: After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for HIF-1α and HIF-2α Expression

Objective: To assess the effect of this compound on the protein levels of HIF-1α and HIF-2α.

Methodology:

  • Cell Treatment: Treat renal cell carcinoma cells (e.g., RCC4, 786-O, A498) with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Renal Cell Carcinoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human renal cell carcinoma cells (e.g., 786-O or A498) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer this compound (e.g., 8 mg/kg) or vehicle control orally according to the specified schedule (e.g., daily for 5 days a week for 2 weeks).[1]

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor volumes and growth rates between the treatment and control groups to determine the anti-tumor efficacy.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., 786-O, A498) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring 6. Regular Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

Figure 2: Experimental workflow for in vivo xenograft studies.

Conclusion

This compound represents a promising anti-cancer agent with a novel dual mechanism of action that targets both HIF-mediated angiogenesis and tumor cell proliferation through microtubule disruption. The preclinical data summarized in this guide highlight its potential, particularly in the context of renal cell carcinoma. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate and develop this compound. Further studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.

References

ELR510444: A Technical Guide to its Molecular Structure, Properties, and Dual-Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELR510444 is a novel small molecule that has garnered significant interest in the field of oncology for its potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and the dual mechanism of action of this compound. It functions as both a microtubule-disrupting agent by binding to the colchicine site on β-tubulin and as an inhibitor of the hypoxia-inducible factor (HIF) signaling pathway.[1][2][3] This document details its effects on cellular processes, including inhibition of cell proliferation, induction of mitotic arrest, and apoptosis. Furthermore, this guide presents a compilation of quantitative data on its bioactivity and provides detailed experimental protocols for key assays used to characterize its function. Visual diagrams of its signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and experimental applications.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C19H16N2O2S2, possesses a unique structural framework that underpins its biological activity.[4] The crystal structure of this compound in complex with tubulin has been resolved, providing insights into its interaction at the colchicine-binding site.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C19H16N2O2S2[4][7]
Molecular Weight 368.47 g/mol [4][7]
CAS Number 1233948-35-0[4][7]
Appearance Yellow solid powder[4]
Solubility 73 mg/mL (198.11 mM) in DMSO[1]
Storage Solid Powder: -20°C (12 Months); 4°C (6 Months). In Solvent: -80°C (6 Months); -20°C (6 Months)[8]

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two critical pathways involved in cancer progression: microtubule dynamics and the cellular response to hypoxia.

Microtubule Disruption

This compound acts as a potent microtubule-destabilizing agent.[1][8] It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[5][6] This disruption of the microtubule network leads to the formation of aberrant mitotic spindles, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][8]

ELR510444_Microtubule_Disruption This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Aberrant Mitotic Spindle Formation Microtubule->Spindle MitoticArrest G2/M Phase Mitotic Arrest Spindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

This compound's disruption of microtubule polymerization.
HIF Pathway Inhibition

In addition to its effects on microtubules, this compound has been shown to inhibit the activity of hypoxia-inducible factors, specifically HIF-1α and HIF-2α.[2][3] HIFs are transcription factors that play a crucial role in the adaptation of tumor cells to hypoxic environments, promoting angiogenesis, and cell survival.[2] By decreasing the levels of HIF-1α and HIF-2α, this compound can suppress tumor growth and angiogenesis.[2][3]

ELR510444_HIF_Inhibition cluster_hypoxia Hypoxic Conditions HIF HIF-1α / HIF-2α Stabilization Angiogenesis Angiogenesis HIF->Angiogenesis Promotes TumorGrowth Tumor Growth HIF->TumorGrowth Promotes This compound This compound This compound->HIF Inhibits

Inhibition of the HIF signaling pathway by this compound.

Quantitative Bioactivity Data

The biological activity of this compound has been quantified in various cancer cell lines, demonstrating its potent anti-proliferative effects.

Table 2: In Vitro Bioactivity of this compound

Cell LineCancer TypeAssayIC50 (nM)Reference
MDA-MB-231Breast CancerCell Proliferation30.9[7]
786-ORenal Cell CarcinomaCell Viability (MTT)~10-30[2]
A498Renal Cell CarcinomaCell Viability (MTT)~10-30[2]
RCC4Renal Cell CarcinomaCell Viability (MTT)~10[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular and cellular effects of this compound.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of purified tubulin.

  • Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.

  • Reagents:

    • Purified tubulin (>99% pure)

    • GTP solution (100 mM)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • Glycerol

    • This compound stock solution (in DMSO)

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer.

    • Add GTP to a final concentration of 1 mM and glycerol to 10%.

    • Aliquot the tubulin solution into a pre-warmed 96-well plate.

    • Add this compound at various concentrations (or vehicle control) to the wells.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.[9]

    • Analyze the kinetics of polymerization by plotting absorbance versus time.

Tubulin_Polymerization_Workflow start Start prepare Prepare Tubulin Solution (on ice) start->prepare add_reagents Add GTP and Glycerol prepare->add_reagents aliquot Aliquot into 96-well plate add_reagents->aliquot add_compound Add this compound (or vehicle) aliquot->add_compound incubate Incubate at 37°C in Spectrophotometer add_compound->incubate measure Measure Absorbance at 340 nm (kinetic read) incubate->measure analyze Analyze Polymerization Kinetics measure->analyze end End analyze->end

Workflow for the tubulin polymerization assay.
Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine the effect of this compound on cell proliferation.[10][11][12]

  • Principle: SRB is a dye that binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.[10][11]

  • Reagents:

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic acid, 1% (v/v)

    • Tris base solution, 10 mM

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and allow them to adhere overnight.[11]

    • Treat cells with various concentrations of this compound for 72 hours.[2]

    • Fix the cells by adding 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[10]

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.[10]

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[10]

    • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

    • Measure the absorbance at 565 nm using a microplate reader.

Western Blot for HIF-1α

This protocol details the detection of HIF-1α protein levels in cell lysates following treatment with this compound.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to HIF-1α.

  • Reagents:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibody: anti-HIF-1α

    • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

    • ECL detection reagent

  • Procedure:

    • Treat cells with this compound under normoxic or hypoxic conditions. To mimic hypoxia, cells can be treated with CoCl2.[2]

    • Lyse the cells in ice-cold lysis buffer. Due to the rapid degradation of HIF-1α, it is crucial to work quickly and keep samples on ice.[13][14]

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate 20-50 µg of protein per lane on an SDS-PAGE gel (e.g., 7.5% acrylamide).[15]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody (e.g., 1:500 or 1:1000 dilution) overnight at 4°C.[15]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an ECL reagent and an imaging system.

Immunofluorescence for Microtubule Visualization

This method allows for the visualization of the effects of this compound on the cellular microtubule network.

  • Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. Microtubules are then labeled with a primary antibody against tubulin, followed by a fluorescently tagged secondary antibody.

  • Reagents:

    • Paraformaldehyde (PFA), 4% in PBS

    • Triton X-100, 0.1% in PBS

    • Blocking solution (e.g., 3% BSA in PBS)

    • Primary antibody: anti-β-tubulin[2]

    • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse or anti-rabbit IgG[2]

    • DAPI or Hoechst for nuclear counterstaining

  • Procedure:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat cells with this compound for the desired time (e.g., 24 hours).[2]

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 3% BSA in PBS for 1 hour.[16]

    • Incubate with the primary anti-β-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Conclusion

This compound is a promising anti-cancer agent with a well-defined dual mechanism of action that targets both microtubule stability and the HIF-mediated hypoxia response. Its potent in vitro activity against a range of cancer cell lines, coupled with its ability to overcome common drug resistance mechanisms, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

In-Depth Technical Guide to ELR-510444: A Dual-Action Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELR-510444 is a novel, orally available small molecule that has demonstrated significant potential as an anticancer agent. It functions as a potent microtubule disruptor and an inhibitor of the hypoxia-inducible factor 1-alpha (HIF-1α), positioning it as a promising candidate for cancer therapy, particularly in the context of renal cell carcinoma and other solid tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to ELR-510444. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and development.

Introduction

The discovery of ELR-510444, chemically identified as N-[5-(5-cyano-2-thienyl)-2-methylphenyl]-4-methyl-benzenesulfonamide, emerged from research efforts to identify novel compounds with potent antitumor activities. It is distinguished by its dual mechanism of action: the disruption of microtubule dynamics and the inhibition of HIF-1α.[1][2] This dual activity allows ELR-510444 to target two critical pathways involved in cancer cell proliferation, survival, and angiogenesis.

Chemical Structure and Properties:

PropertyValue
IUPAC Name N-[5-(5-cyano-2-thienyl)-2-methylphenyl]-4-methyl-benzenesulfonamide
CAS Number 1233948-35-0[3]
Molecular Formula C₁₉H₁₆N₂O₂S₂[3]
Molecular Weight 368.5 g/mol [3]
Appearance Crystalline solid[3]

Synthesis of ELR-510444

While the primary literature from the discovering research groups does not provide a detailed, step-by-step synthesis protocol, the synthesis of similar N-aryl benzenesulfonamide derivatives generally involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base.

Proposed Synthetic Pathway:

A plausible synthetic route for ELR-510444 would likely involve the coupling of 5-(5-amino-4-methylphenyl)thiophene-2-carbonitrile with 4-methylbenzenesulfonyl chloride. The synthesis of the key aniline intermediate could be achieved through a multi-step process starting from commercially available precursors.

Further research into chemical synthesis literature and potential patent filings may provide more explicit details on the synthetic methodology.

Mechanism of Action

ELR-510444 exerts its anticancer effects through two distinct and synergistic mechanisms:

3.1. Microtubule Disruption:

ELR-510444 acts as a potent microtubule-destabilizing agent.[1] It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[4] This disruption of the microtubule network leads to several downstream cellular consequences:

  • Mitotic Arrest: The formation of an aberrant mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase.[1]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1][4]

  • Vascular Disruption: At low concentrations, ELR-510444 rapidly alters the morphology of endothelial cells, suggesting it has vascular-disrupting properties similar to agents like combretastatin A4.[5]

Signaling Pathway: Microtubule Disruption by ELR-510444

G cluster_0 ELR-510444 Action cluster_1 Cellular Consequences ELR-510444 ELR-510444 Tubulin Tubulin ELR-510444->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization MitoticSpindle Aberrant Mitotic Spindle Microtubules->MitoticSpindle Disruption of Dynamics EndothelialShape Altered Endothelial Cell Shape Microtubules->EndothelialShape Disruption in Endothelial Cells MitoticArrest Mitotic Arrest (G2/M) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis VascularDisruption Vascular Disruption EndothelialShape->VascularDisruption

Caption: Mechanism of ELR-510444-induced microtubule disruption and its cellular effects.

3.2. HIF-1α Inhibition:

In addition to its effects on microtubules, ELR-510444 has been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] HIF-1α is a key transcription factor that is often overexpressed in tumors and plays a crucial role in the cellular response to hypoxia. It promotes angiogenesis, cell survival, and metastasis.

ELR-510444 decreases the protein levels of both HIF-1α and HIF-2α.[2] This leads to a reduction in the expression of HIF target genes, such as vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis.[2]

Signaling Pathway: HIF-1α Inhibition by ELR-510444

G cluster_0 Hypoxic Conditions cluster_1 ELR-510444 Intervention Hypoxia Hypoxia HIF-1a HIF-1α Stabilization Hypoxia->HIF-1a HIF-1a_Dimer HIF-1α/ARNT Dimerization HIF-1a->HIF-1a_Dimer HRE Hypoxia Response Elements HIF-1a_Dimer->HRE TargetGenes Target Gene Transcription (e.g., VEGF) HRE->TargetGenes Angiogenesis Angiogenesis TargetGenes->Angiogenesis Promotes ELR-510444 ELR-510444 HIF-1a_Protein HIF-1α Protein Levels ELR-510444->HIF-1a_Protein Decreases HIF-1a_Protein->TargetGenes Inhibition of Transcription

Caption: ELR-510444-mediated inhibition of the HIF-1α signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for ELR-510444 in various in vitro and in vivo studies.

Table 1: In Vitro Antiproliferative Activity

Cell LineCancer TypeIC₅₀ (nM)Reference
MDA-MB-231Breast Cancer30.9[1][4]
A-10Aortic Smooth Muscle21 (EC₅₀)[3]
Cancer Cell PanelVarious9-43[3]

Table 2: In Vitro Tubulin and HIF-1α Inhibition

AssayParameterValueReference
Tubulin PolymerizationIC₅₀10 µM[3]
HIF-1α Inhibition (RCC4 cells)Concentration-dependent-[3]

Table 3: In Vivo Antitumor Activity

Xenograft ModelCancer TypeDosageOutcomeReference
MDA-MB-231Breast Cancer3-6 mg/kg (oral)Dose-dependent tumor size reduction[3]
786-O and A498Renal Cell CarcinomaNot specifiedSignificant reduction in tumor burden[2]

Detailed Experimental Protocols

5.1. Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of ELR-510444 (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.

5.2. Tubulin Polymerization Assay

  • Tubulin Preparation: Use commercially available purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Drug Addition: Add various concentrations of ELR-510444 or a vehicle control to the reaction mixture.

  • Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of tubulin polymerization.

5.3. HIF-1α Inhibition Assay (Western Blot)

  • Cell Culture and Treatment: Culture cells (e.g., renal cell carcinoma cell lines 786-O or A498) under hypoxic conditions (e.g., 1% O₂) or treat with a hypoxia-mimicking agent (e.g., CoCl₂). Treat the cells with various concentrations of ELR-510444 for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for HIF-1α. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of HIF-1α protein.

Experimental Workflow: HIF-1α Western Blot

G CellCulture 1. Cell Culture under Hypoxia DrugTreatment 2. Treatment with ELR-510444 CellCulture->DrugTreatment ProteinExtraction 3. Protein Extraction DrugTreatment->ProteinExtraction ProteinQuantification 4. Protein Quantification (BCA) ProteinExtraction->ProteinQuantification SDSPAGE 5. SDS-PAGE ProteinQuantification->SDSPAGE WesternBlot 6. Western Blotting SDSPAGE->WesternBlot PrimaryAntibody 7. Incubation with Anti-HIF-1α Antibody WesternBlot->PrimaryAntibody SecondaryAntibody 8. Incubation with HRP-conjugated Secondary Antibody PrimaryAntibody->SecondaryAntibody Detection 9. Chemiluminescent Detection SecondaryAntibody->Detection Analysis 10. Densitometry Analysis Detection->Analysis

References

ELR510444: A Dual-Action Inhibitor Targeting Microtubule Dynamics and Hypoxia-Inducible Factor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1233948-35-0

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of ELR510444, a small molecule with potent anti-cancer properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a novel synthetic compound with the IUPAC name N-(5-(5-cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1233948-35-0[1][2]
Molecular Formula C₁₉H₁₆N₂O₂S₂[2]
Molecular Weight 368.47 g/mol [2]
Appearance Light yellow to yellow solid[2]
Purity ≥98%[2]
SMILES O=S(C1=CC=C(C)C=C1)(NC2=CC(C3=CC=C(C#N)S3)=CC=C2C)=O[2]

Mechanism of Action

This compound exhibits a dual mechanism of action, making it a promising candidate for cancer therapy. It functions as both a potent microtubule disruptor and an inhibitor of the hypoxia-inducible factor (HIF) signaling pathway.[3][4]

Microtubule Disruption

This compound directly interacts with tubulin at the colchicine-binding site, inhibiting tubulin polymerization and leading to the depolymerization of microtubules.[1] This disruption of the microtubule network results in the formation of aberrant mitotic spindles, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.[1] A key advantage of this compound is that it is not a substrate for the P-glycoprotein drug transporter, suggesting it may overcome certain mechanisms of multidrug resistance.[1]

Inhibition of HIF-1α and HIF-2α Signaling

In addition to its effects on microtubules, this compound has been shown to decrease the levels of both HIF-1α and HIF-2α.[2][3] HIFs are transcription factors that play a crucial role in tumor progression and angiogenesis, particularly in hypoxic environments common in solid tumors. The von Hippel-Lindau (VHL) tumor suppressor protein is an E3 ubiquitin ligase that targets HIF-α subunits for proteasomal degradation under normoxic conditions.[3] In many cancers, particularly renal cell carcinoma (RCC), the VHL gene is mutated, leading to the stabilization and accumulation of HIF-α and the subsequent upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3][4] By reducing HIF-1α and HIF-2α levels, this compound can inhibit angiogenesis and tumor growth, particularly in VHL-deficient cancers.[3]

Biological Activity and Quantitative Data

The biological activity of this compound has been characterized in various in vitro and in vivo models. Key quantitative data are summarized in the tables below.

In Vitro Activity
ParameterCell LineValueReference
IC₅₀ (Cell Proliferation) MDA-MB-231 (Breast Cancer)30.9 nM[1]
EC₅₀ (Microtubule Depolymerization) A-10 (Rat Aortic Smooth Muscle)21 nM
IC₅₀ (Tubulin Polymerization) Purified Tubulin10 µM
In Vivo Activity
ModelCell LineDosageEffectReference
XenograftMDA-MB-231 (Breast Cancer)3-6 mg/kg (oral)Dose-dependent reduction in tumor size
Xenograft786-O (Renal Cell Carcinoma)Not SpecifiedSignificant reduction in tumor burden[2]
XenograftA498 (Renal Cell Carcinoma)Not SpecifiedSignificant reduction in tumor burden[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Tubulin Polymerization Assay

This assay measures the direct effect of this compound on tubulin assembly.

  • Reagents: Purified tubulin (e.g., from bovine brain), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), and this compound.

  • Procedure:

    • A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared on ice.

    • This compound or a vehicle control is added to the reaction mixture.

    • The mixture is transferred to a pre-warmed 96-well plate at 37°C to initiate polymerization.

    • The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[5]

Immunofluorescence Staining of Microtubules

This method visualizes the effect of this compound on the cellular microtubule network.

  • Cell Culture: Cells (e.g., A-10 or HeLa) are grown on coverslips.

  • Treatment: Cells are treated with this compound or a vehicle control for a specified time (e.g., 18 hours).

  • Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde or cold methanol) and then permeabilized (e.g., with 0.1% Triton X-100 in PBS) to allow antibody access.

  • Staining:

    • Cells are incubated with a primary antibody against α-tubulin or β-tubulin.

    • After washing, a fluorescently labeled secondary antibody is applied.

    • The nucleus can be counterstained with DAPI or Hoechst.

  • Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This technique quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Cells are treated with this compound or a vehicle control.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping.[1][6][7]

  • Staining:

    • Fixed cells are washed and then resuspended in a staining solution containing propidium iodide and RNase A (to degrade RNA and ensure only DNA is stained).[1][6][7]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[1]

Western Blotting for HIF-1α

This method is used to detect the levels of HIF-1α protein in cells.

  • Cell Culture and Treatment: Cells are treated with this compound under normoxic or hypoxic conditions.

  • Lysate Preparation: Cells are lysed in a buffer containing protease inhibitors. Due to the rapid degradation of HIF-1α, it is crucial to perform this step quickly and on ice.[8] Nuclear extracts are often recommended as stabilized HIF-1α translocates to the nucleus.[8]

  • SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for HIF-1α.

    • After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.[8]

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Cell Implantation: A suspension of cancer cells (e.g., MDA-MB-231 or 786-O) is injected subcutaneously or orthotopically into the mice.[9][10][11] The cell suspension is often mixed with Matrigel to support tumor formation.[11]

  • Treatment: Once tumors reach a palpable size, the mice are treated with this compound (e.g., by oral gavage) or a vehicle control.

  • Monitoring: Tumor size is measured regularly with calipers. Animal body weight is also monitored to assess toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as histology or immunohistochemistry.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by this compound.

ELR510444_Microtubule_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Polymerization Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Polymerization->Microtubules Depolymerization->Tubulin MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption CaspaseActivation Caspase Activation MitoticArrest->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: this compound-induced microtubule disruption pathway.

ELR510444_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL-deficient VHL VHL HIF_alpha_norm HIF-1α / HIF-2α VHL->HIF_alpha_norm Binds & Ubiquitinates Degradation Proteasomal Degradation HIF_alpha_norm->Degradation HIF_alpha_hyp HIF-1α / HIF-2α (Stabilized) HIF_complex HIF Complex HIF_alpha_hyp->HIF_complex HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds Nucleus Nucleus VEGF VEGF & other target genes HRE->VEGF Activates Transcription Angiogenesis Angiogenesis VEGF->Angiogenesis This compound This compound This compound->HIF_alpha_hyp Decreases Levels

Caption: Inhibition of the HIF signaling pathway by this compound.

References

ELR510444: A Dual-Action Anticancer Agent Targeting HIF Activity and Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ELR510444 is a novel, orally available small molecule that has demonstrated significant preclinical anticancer activity through a unique dual-action mechanism. It functions as both an inhibitor of the Hypoxia-Inducible Factor (HIF) pathway and a microtubule-destabilizing agent. This dual mechanism allows this compound to target two critical aspects of tumor progression: the cellular response to hypoxia and the machinery of cell division. This document provides a comprehensive technical overview of the core mechanisms, quantitative preclinical data, and key experimental protocols related to this compound, intended for an audience of researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Pronged Attack

This compound exerts its anticancer effects by simultaneously targeting two distinct and crucial cellular processes. This dual-action mechanism provides a powerful strategy for inhibiting tumor growth, angiogenesis, and overcoming potential resistance mechanisms.

Inhibition of the HIF Pathway

The Hypoxia-Inducible Factor (HIF) pathway is a central regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. In many cancers, particularly in renal cell carcinoma (RCC) where the von Hippel-Lindau (VHL) tumor suppressor is often inactivated, HIFs are constitutively active, driving the expression of genes involved in angiogenesis, cell survival, and metabolism.[1][2]

This compound effectively abrogates HIF activity by decreasing the protein levels of both HIF-1α and HIF-2α.[2] This leads to the downregulation of HIF target genes, such as Vascular Endothelial Growth Factor (VEGF), thereby inhibiting angiogenesis and cutting off the tumor's blood supply. The sensitivity of VHL-deficient cancer cells to this compound underscores the importance of this mechanism.[1][2]

Disruption of Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Microtubule-targeting agents are a cornerstone of cancer chemotherapy. This compound acts as a microtubule-destabilizing agent, similar to drugs in the colchicine class. It directly interacts with β-tubulin at the colchicine-binding site, inhibiting tubulin polymerization.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of aberrant mitotic spindles, and ultimately, apoptosis.[3][4]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
HIF-1α Activity Inhibition RCC4 (VHL-deficient)Low nM concentrations[1][2]
IC50 (Cell Proliferation) MDA-MB-23130.9 nM[4]
EC50 (Microtubule Depolymerization) A-1021 nM[3]
Tubulin Polymerization Inhibition Purified tubulin15% at 5 µM, 50% at 10 µM[3]
Table 2: In Vivo Efficacy of this compound in Renal Cell Carcinoma Xenograft Models
Xenograft ModelTreatmentOutcomeReference
786-O 8 mg/kg, oral, QDx5 for 2 weeksSignificant decrease in mean tumor volume[1][2]
A498 8 mg/kg, oral, QDx5 for 2 weeksSignificant decrease in mean tumor volume[1][2]

*QDx5: Every day for 5 days.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by this compound and the logical flow of its dual-action mechanism.

ELR510444_HIF_Pathway cluster_0 Normoxia cluster_1 Hypoxia / VHL-deficient HIF-α HIF-α VHL VHL HIF-α->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-α_stable HIF-α HIF HIF Complex HIF-α_stable->HIF HIF-β HIF-β HIF-β->HIF HRE Hypoxia Response Element (DNA) HIF->HRE Angiogenesis Angiogenesis, Cell Survival, Metabolism HRE->Angiogenesis This compound This compound This compound->HIF-α_stable Decreases protein levels

Caption: this compound's effect on the HIF signaling pathway.

ELR510444_Microtubule_Pathway αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules G2/M Arrest G2/M Arrest Microtubule Polymerization->G2/M Arrest Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Apoptosis Apoptosis G2/M Arrest->Apoptosis This compound This compound This compound->Microtubule Polymerization Inhibits

Caption: this compound's disruption of microtubule dynamics.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

HIF-1α Transcription Factor Activity Assay

This assay quantifies the activity of HIF-1α in nuclear extracts.

  • Cell Culture and Treatment: RCC4 cells are cultured to sub-confluency and treated with varying concentrations of this compound for 16 hours.

  • Nuclear Extraction: Cells are harvested, and nuclear extracts are prepared using a commercial nuclear extraction kit.

  • ELISA-based Assay: A transcription factor assay kit (e.g., from Cayman Chemical) is used.[1][2] This assay utilizes a specific double-stranded DNA sequence containing the Hypoxia Response Element (HRE) bound to a 96-well plate. HIF-1α from the nuclear extracts binds to the HRE.

  • Detection: A specific primary antibody against HIF-1α is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Quantification: After the addition of a chromogenic substrate, the absorbance is measured at 450 nm using a microplate reader. The intensity is proportional to the amount of active HIF-1α.[1][2]

HIF_Assay_Workflow RCC4 Cells RCC4 Cells Treat with this compound Treat with this compound RCC4 Cells->Treat with this compound Nuclear Extraction Nuclear Extraction Treat with this compound->Nuclear Extraction HIF-1α ELISA HIF-1α ELISA Nuclear Extraction->HIF-1α ELISA Add Antibodies Add Antibodies HIF-1α ELISA->Add Antibodies Add Substrate Add Substrate Add Antibodies->Add Substrate Measure Absorbance (450nm) Measure Absorbance (450nm) Add Substrate->Measure Absorbance (450nm)

Caption: Workflow for the HIF-1α Transcription Factor Assay.

In Vivo Renal Cell Carcinoma Xenograft Model

This protocol details the in vivo assessment of this compound's antitumor efficacy.

  • Cell Implantation: 786-O or A498 human renal cell carcinoma cells (1 x 107 cells per mouse) are injected subcutaneously into the flanks of nude mice.[1]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 150 mm3).[1] Mice are then randomized into treatment and control groups.

  • Treatment Administration: this compound is administered orally at a dose of 8 mg/kg on a QDx5 (once daily for 5 days) schedule for two weeks.[1][2] The control group receives a vehicle solution.

  • Monitoring: Tumor volume and animal weight are measured regularly throughout the study.[1]

  • Endpoint Analysis: At the end of the study, tumors are harvested for further analysis.

    • Immunohistochemistry: Tumors are stained for markers of proliferation (PCNA), apoptosis (cleaved caspase-3), and microvessel density (CD31).

    • Necrosis Assessment: Hematoxylin and eosin (H&E) staining is used to evaluate the extent of tumor necrosis.[5]

Xenograft_Workflow Inject RCC Cells\n(786-O or A498) Inject RCC Cells (786-O or A498) Tumor Growth\n(~150 mm³) Tumor Growth (~150 mm³) Inject RCC Cells\n(786-O or A498)->Tumor Growth\n(~150 mm³) Randomize Mice Randomize Mice Tumor Growth\n(~150 mm³)->Randomize Mice Oral Dosing\n(this compound or Vehicle) Oral Dosing (this compound or Vehicle) Randomize Mice->Oral Dosing\n(this compound or Vehicle) Monitor Tumor Volume\n& Animal Weight Monitor Tumor Volume & Animal Weight Oral Dosing\n(this compound or Vehicle)->Monitor Tumor Volume\n& Animal Weight Harvest Tumors Harvest Tumors Monitor Tumor Volume\n& Animal Weight->Harvest Tumors IHC Analysis\n(PCNA, Caspase-3, CD31) IHC Analysis (PCNA, Caspase-3, CD31) Harvest Tumors->IHC Analysis\n(PCNA, Caspase-3, CD31) H&E Staining\n(Necrosis) H&E Staining (Necrosis) Harvest Tumors->H&E Staining\n(Necrosis)

Caption: Workflow for the in vivo xenograft efficacy study.

Microtubule Depolymerization Assay

This assay visualizes the effect of this compound on cellular microtubule structures.

  • Cell Culture: A-10 cells are grown on glass coverslips.

  • Treatment: Cells are treated with this compound (e.g., 50 nM) for 18 hours. A known microtubule depolymerizer like combretastatin A-4 (CA-4) can be used as a positive control.

  • Immunofluorescence:

    • Cells are fixed with paraformaldehyde and permeabilized with a detergent.

    • Microtubules are stained with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody.

    • DNA is counterstained with a nuclear dye (e.g., DAPI).

  • Microscopy: Coverslips are mounted on slides and visualized using a fluorescence microscope. The loss and disruption of the microtubule network are assessed.

  • Quantification: The percentage of microtubule depolymerization can be estimated visually or using image analysis software to determine the EC50 value.[3]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a well-defined dual-action mechanism targeting both the HIF pathway and microtubule dynamics. The preclinical data strongly support its potential in treating solid tumors, particularly those with a high dependence on the HIF pathway, such as renal cell carcinoma. Its ability to also function as a microtubule-disrupting agent provides a second, independent mechanism of cytotoxicity and may help to overcome resistance to therapies that target only a single pathway. Further investigation into the clinical efficacy, safety profile, and potential for combination therapies is warranted to fully realize the therapeutic potential of this compound.

References

The Dual-Action Mechanism of ELR510444: A Technical Guide to its Inhibitory Effects on HIF-1α and HIF-2α

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELR510444 is a novel, orally available small-molecule compound that has demonstrated significant potential as an anti-cancer agent. Its mechanism of action is multifaceted, primarily characterized by its potent inhibition of the hypoxia-inducible factors HIF-1α and HIF-2α, key regulators of tumor progression and angiogenesis. This inhibition is intricately linked to its ability to disrupt microtubule dynamics. This technical guide provides an in-depth analysis of the effects of this compound on HIF-1α and HIF-2α, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and a summary of key quantitative data.

Introduction

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily mediated by the hypoxia-inducible factors (HIFs), a family of heterodimeric transcription factors. The HIF-1 and HIF-2 complexes are composed of an oxygen-labile α-subunit (HIF-1α or HIF-2α) and a stable β-subunit (HIF-1β/ARNT). In well-oxygenated (normoxic) conditions, HIF-α subunits are rapidly degraded. Under hypoxic conditions, they are stabilized, translocate to the nucleus, and activate the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.

Given their central role in tumor biology, HIFs are attractive targets for cancer therapy. This compound has emerged as a promising inhibitor of HIF activity, demonstrating a dose-dependent reduction in both HIF-1α and HIF-2α protein levels. Uniquely, the anti-HIF activity of this compound is linked to its function as a microtubule-disrupting agent, providing a dual mechanism of anti-tumor activity.[1]

Mechanism of Action: A Dual Approach

The primary mechanism of action of this compound involves two interconnected cellular events:

  • Microtubule Disruption: this compound acts as a microtubule-depolymerizing agent by binding to the colchicine-binding site on β-tubulin.[1] This interaction disrupts the dynamic instability of microtubules, leading to a loss of the cellular microtubule network.

  • Inhibition of HIF-1α and HIF-2α: The disruption of the microtubule network directly impacts the expression and function of both HIF-1α and HIF-2α. While the precise signaling cascade is still under investigation, evidence suggests that intact microtubules are essential for the efficient translation of HIF-1α mRNA and the nuclear translocation of the HIF-1α protein. By disrupting this network, this compound effectively abrogates the accumulation and activity of HIF-1α and HIF-2α.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Cellular Activity of this compound

ParameterCell LineValueReference
IC₅₀ (Cell Proliferation) MDA-MB-23130.9 nM[2]
EC₅₀ (Microtubule Depolymerization) A-10~21 nM*

*Value estimated from graphical data.

Table 2: Effect of this compound on HIF-α Protein Levels

Cell LineTreatment ConcentrationEffect on HIF-1αEffect on HIF-2αReference
RCC410 nM - 1 µMDose-dependent decreaseDose-dependent decrease
786-O10 nMN/A (HIF-1α null)Decrease
A49810 nMN/A (HIF-1α null)Decrease

Table 3: Effect of this compound on HIF-α mRNA Levels

Cell LineTreatment ConcentrationEffect on HIF-1α mRNAEffect on HIF-2α mRNAReference
RCC410 nMSignificant decreaseSignificant decrease
786-O10 nMN/ASignificant decrease
A49810 nMN/ASignificant decrease

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Reagents
  • Cell Lines:

    • RCC4: Human renal cell carcinoma, VHL-deficient, expresses both HIF-1α and HIF-2α.

    • 786-O: Human renal cell carcinoma, VHL-deficient, expresses only HIF-2α.

    • A498: Human renal cell carcinoma, VHL-deficient, expresses only HIF-2α.

    • MDA-MB-231: Human breast adenocarcinoma.

    • A-10: Rat embryonic aortic smooth muscle cells.

  • Reagents:

    • This compound (Source: Elara Pharmaceuticals GmbH)

    • Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Primary Antibodies:

      • Anti-HIF-1α (e.g., BD Transduction Laboratories)

      • Anti-HIF-2α (e.g., Novus Biologicals)

      • Anti-β-actin (e.g., Sigma-Aldrich)

      • Anti-β-tubulin (e.g., Sigma-Aldrich)

    • Secondary Antibodies: HRP-conjugated anti-mouse and anti-rabbit IgG (e.g., Jackson ImmunoResearch)

    • Enhanced Chemiluminescence (ECL) Reagents

Western Blot Analysis for HIF-1α and HIF-2α

This protocol is designed to assess the protein levels of HIF-1α and HIF-2α in response to this compound treatment.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for HIF antibodies and 1:5000 for β-actin.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantification: Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) and normalize the HIF protein levels to the loading control.

Luciferase Reporter Assay for HIF-1 Transcriptional Activity

This assay measures the transcriptional activity of HIF-1 by using a reporter construct containing a hypoxia-response element (HRE) driving the expression of a luciferase gene.

  • Cell Transfection: Co-transfect cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Treatment: After transfection, treat the cells with this compound or vehicle control under normoxic or hypoxic conditions.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative HIF-1 transcriptional activity.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer that promotes polymerization (e.g., PEM buffer).

  • Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The change in absorbance is proportional to the extent of microtubule polymerization.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves and determine the effect of this compound on the rate and extent of tubulin assembly.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

ELR510444_Signaling_Pathway cluster_drug Drug Action cluster_cytoskeleton Cytoskeletal Target cluster_hif_regulation HIF Regulation cluster_cellular_outcome Cellular Outcome This compound This compound Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Microtubules Microtubule Network Tubulin->Microtubules Inhibits Polymerization HIF1a_mRNA HIF-1α mRNA Translation Microtubules->HIF1a_mRNA Disruption Impairs HIF1a_Protein HIF-1α Protein Nuclear Translocation Microtubules->HIF1a_Protein Disruption Impairs HIF1a_HIF2a Reduced HIF-1α & HIF-2α Protein Levels HIF1a_mRNA->HIF1a_HIF2a Leads to HIF1a_Protein->HIF1a_HIF2a Leads to Angiogenesis Decreased Angiogenesis HIF1a_HIF2a->Angiogenesis Results in Apoptosis Induction of Apoptosis HIF1a_HIF2a->Apoptosis Contributes to

Caption: Proposed signaling pathway of this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., RCC4 cells + this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-HIF-1α/2α, Anti-β-actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound represents a novel class of anti-cancer agents with a dual mechanism of action that targets both microtubule dynamics and the HIF pathway. Its ability to potently decrease the levels of both HIF-1α and HIF-2α, key drivers of tumor progression and angiogenesis, underscores its therapeutic potential. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the biological activities and clinical applications of this compound and other HIF inhibitors. Further research is warranted to fully elucidate the intricate signaling network connecting microtubule disruption to HIF regulation and to explore the full therapeutic window of this promising compound.

References

The Pharmacology of ELR-510444: A Dual-Action Inhibitor Targeting Microtubules and Hypoxia-Inducible Factor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELR-510444 is a novel small molecule compound that has demonstrated significant potential as an anticancer agent through a dual mechanism of action. It functions as a potent microtubule disruptor by binding to the colchicine site on β-tubulin, leading to mitotic arrest and apoptosis in cancer cells. Concurrently, ELR-510444 inhibits the activity of hypoxia-inducible factors (HIFs), key transcription factors that play a critical role in tumor adaptation to hypoxic environments, angiogenesis, and cell survival. This in-depth technical guide provides a comprehensive overview of the pharmacology of ELR-510444, including its mechanism of action, quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The development of novel anticancer therapeutics with unique mechanisms of action is crucial to overcome the challenges of drug resistance and improve patient outcomes. ELR-510444 has emerged as a promising candidate due to its ability to simultaneously target two distinct and critical pathways in cancer progression: cytoskeletal dynamics and cellular response to hypoxia. By disrupting microtubule function, ELR-510444 effectively halts cell division, and by inhibiting HIF signaling, it can potentially suppress tumor growth, angiogenesis, and metastasis. This guide synthesizes the current understanding of ELR-510444's pharmacological profile.

Mechanism of Action

ELR-510444 exerts its anticancer effects through a dual mechanism:

  • Microtubule Disruption: ELR-510444 binds to the colchicine-binding site on β-tubulin, a key component of microtubules.[1][2][3] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network.[1][4] The consequences of this disruption are most profound during mitosis, where a properly functioning mitotic spindle is essential for chromosome segregation. ELR-510444's interference with spindle formation leads to mitotic arrest and ultimately triggers programmed cell death, or apoptosis.[1][2][3] A significant advantage of ELR-510444 is that it is not a substrate for the P-glycoprotein (P-gp) drug transporter and retains its activity in cell lines that overexpress βIII-tubulin, suggesting it may overcome common mechanisms of resistance to other microtubule-targeting agents.[1][2]

  • HIF Inhibition: In addition to its effects on microtubules, ELR-510444 has been shown to inhibit the activity of hypoxia-inducible factors, specifically HIF-1α and HIF-2α.[5][6] HIFs are transcription factors that are stabilized under hypoxic conditions, which are common in the tumor microenvironment. They regulate the expression of numerous genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. By reducing the levels of HIF-1α and HIF-2α, ELR-510444 can potentially inhibit these critical processes, thereby impeding tumor growth and vascularization.[5][6] VHL-deficient renal cell carcinoma (RCC) cells, which exhibit high levels of HIF, have shown particular sensitivity to ELR-510444.[5][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for ELR-510444 in various preclinical studies.

Table 1: In Vitro Activity of ELR-510444

ParameterCell Line/SystemValueReference
IC50 (Cell Proliferation) MDA-MB-231 (Breast Cancer)30.9 nM[1][6]
Cancer Cell Line Panel9 - 43 nM[4]
IC50 (Tubulin Polymerization) Purified Tubulin10 µM[4]
EC50 (Microtubule Depolymerization) A-10 (Aortic Endothelial) Cells21 nM[4]

Table 2: In Vivo Efficacy of ELR-510444

Animal ModelDosingOutcomeReference
MDA-MB-231 Xenograft (Mouse)3-6 mg/kg (Oral)Dose-dependent reduction in tumor size[4]
786-O and A498 RCC Xenografts (Mouse)Not specifiedSignificant reduction in tumor burden[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of ELR-510444.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340 nm.

  • Materials:

    • Purified tubulin (>99% pure)

    • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

    • GTP (1 mM final concentration)

    • ELR-510444 (or other test compounds) dissolved in DMSO

    • 96-well, half-area, clear-bottom plates

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • Protocol:

    • Prepare a stock solution of tubulin at a concentration of 3 mg/mL in ice-cold G-PEM buffer.

    • Add GTP to the tubulin solution to a final concentration of 1 mM.

    • Dispense the tubulin/GTP solution into the wells of a pre-chilled 96-well plate.

    • Add various concentrations of ELR-510444 (or DMSO as a vehicle control) to the wells.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the change in absorbance over time to generate polymerization curves. The IC50 value can be determined by analyzing the effect of different drug concentrations on the rate and extent of polymerization.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., MDA-MB-231)

    • Complete cell culture medium

    • ELR-510444 (or other test compounds) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

    • Microplate reader capable of reading absorbance at 570 nm

  • Protocol:

    • Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and allow them to adhere overnight.

    • Treat the cells with a serial dilution of ELR-510444 (and a vehicle control) for the desired incubation period (e.g., 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the general procedure for evaluating the antitumor efficacy of ELR-510444 in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

    • Cancer cell line of interest (e.g., MDA-MB-231)

    • Matrigel (optional, to aid in tumor establishment)

    • ELR-510444 formulated for oral administration

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer ELR-510444 (at various doses) or the vehicle control to the respective groups, typically via oral gavage, on a predetermined schedule.

    • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth rates between the treated and control groups to assess the antitumor efficacy of ELR-510444.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by ELR-510444 and a typical experimental workflow for its evaluation.

ELR510444_Mechanism_of_Action cluster_microtubule Microtubule Disruption Pathway cluster_hif HIF Inhibition Pathway ELR510444_m ELR-510444 Tubulin β-Tubulin (Colchicine Site) ELR510444_m->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Instability Polymerization->Microtubules MitoticSpindle Defective Mitotic Spindle Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Apoptosis_m Apoptosis MitoticArrest->Apoptosis_m ELR510444_h ELR-510444 HIF HIF-1α / HIF-2α ELR510444_h->HIF Inhibits HIF_activity HIF Transcriptional Activity HIF->HIF_activity Angiogenesis Angiogenesis (e.g., VEGF) HIF_activity->Angiogenesis Metabolism Glycolytic Metabolism HIF_activity->Metabolism Survival Cell Survival HIF_activity->Survival TumorGrowth Reduced Tumor Growth & Angiogenesis Angiogenesis->TumorGrowth Metabolism->TumorGrowth Survival->TumorGrowth

Figure 1: Dual mechanism of action of ELR-510444.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Compound Synthesis & Characterization invitro In Vitro Evaluation start->invitro invivo In Vivo Efficacy & Toxicity invitro->invivo tubulin_assay Tubulin Polymerization Assay cell_viability Cell Viability Assays (e.g., MTT) hif_assay HIF Activity Assay mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Immunofluorescence) conclusion Preclinical Candidate Assessment invivo->conclusion xenograft Xenograft Tumor Models pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) toxicology Toxicology Studies

References

Methodological & Application

Application Notes and Protocols for ELR510444 In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ELR510444 in in vivo xenograft models. This document outlines the compound's mechanism of action, detailed experimental protocols for xenograft studies, and summarizes key quantitative data.

Introduction

This compound is a novel small molecule compound with potent antitumor activities demonstrated in preclinical studies. It functions as a microtubule-disrupting agent, leading to mitotic arrest and apoptosis in cancer cells[1][2]. Additionally, this compound exhibits anti-angiogenic properties by inhibiting hypoxia-inducible factor (HIF)-1α and HIF-2α[3][4]. These dual mechanisms of action make this compound a promising candidate for cancer therapy. This guide focuses on the application of this compound in human tumor xenograft models in mice.

Mechanism of Action

This compound exerts its anticancer effects through two primary signaling pathways:

  • Microtubule Disruption: this compound binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the depolymerization of microtubules. This disruption of the microtubule network results in the formation of aberrant mitotic spindles, causing cell cycle arrest in the M phase and subsequent apoptosis[1][5].

  • HIF Inhibition: this compound decreases the expression of HIF-1α and HIF-2α, key transcription factors that are often overexpressed in tumors and play a crucial role in angiogenesis and tumor progression, particularly in cancers with mutations in the von Hippel-Lindau (VHL) gene, such as renal cell carcinoma[3][4][6]. By inhibiting HIF, this compound can reduce the expression of pro-angiogenic factors like VEGF[6].

Key Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound from published studies.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeParameterValueReference
MDA-MB-231Breast CancerIC50 (Proliferation)30.9 nM[1][5]
A-10-EC50 (Microtubule Depolymerization)21 nM[5]
RCC4Renal Cell CarcinomaHIF-1α InhibitionLow nM concentrations[6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatment ScheduleKey FindingsReference
MDA-MB-231Breast CancerNot SpecifiedPotent antitumor activity[2]
786-ORenal Cell Carcinoma8 mg/kg, QDx5Significant reduction in tumor burden[3][6]
A498Renal Cell Carcinoma8 mg/kg, QDx5Significant reduction in tumor burden[3][6]

Experimental Protocols

This section provides detailed protocols for establishing and utilizing a subcutaneous xenograft model to evaluate the efficacy of this compound.

Cell Culture
  • Culture human cancer cell lines (e.g., MDA-MB-231, 786-O, A498) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells regularly to maintain exponential growth. Ensure cell viability is greater than 95% before implantation.

Animal Husbandry
  • Use immunodeficient mice, such as athymic nude mice (BALB/c nude)[7][8].

  • House the animals in sterile conditions within a specific-pathogen-free (SPF) facility[9].

  • Provide ad libitum access to sterile food and water.

  • Allow for an acclimatization period of at least one week before the start of the experiment[7].

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation
  • Harvest cultured cancer cells during their exponential growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 1 x 10^7 cells per 200 µL[8].

  • Subcutaneously inject the cell suspension into the flank of each mouse.

Tumor Growth Monitoring and Treatment
  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a palpable size (e.g., approximately 150 mm³), randomize the mice into treatment and control groups[3][6].

  • Measure tumor dimensions (length and width) with calipers two to three times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2[7][8].

  • For the treatment group, administer this compound (e.g., at a dose of 8 mg/kg) via the appropriate route (e.g., oral gavage) on a defined schedule (e.g., once daily for five consecutive days (QDx5))[3][6].

  • Administer a vehicle control to the control group using the same schedule and route.

  • Monitor animal body weight throughout the study as an indicator of toxicity[3][6].

Endpoint and Data Analysis
  • The experiment can be terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Perform statistical analysis to compare tumor growth between the treatment and control groups.

  • Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., PCNA) and apoptosis (e.g., cleaved caspase-3), and to assess angiogenesis (e.g., CD31 staining)[3][6].

Visualizations

Signaling Pathway of this compound

ELR510444_Signaling_Pathway cluster_0 This compound Dual Mechanism cluster_1 Microtubule Disruption cluster_2 HIF Inhibition This compound This compound Tubulin β-Tubulin (Colchicine-binding site) This compound->Tubulin Binds to HIF HIF-1α / HIF-2α This compound->HIF Inhibits expression Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Aberrant Mitotic Spindle Microtubules->MitoticSpindle Disruption leads to MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Apoptosis1 Apoptosis MitoticArrest->Apoptosis1 Angiogenesis Angiogenesis HIF->Angiogenesis Apoptosis2 Apoptosis HIF->Apoptosis2 Inhibition promotes TumorGrowth Tumor Growth and Progression Angiogenesis->TumorGrowth

Caption: Dual mechanism of action of this compound.

Experimental Workflow for In Vivo Xenograft Model

Xenograft_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase CellCulture 1. Cell Culture (e.g., MDA-MB-231, 786-O) TumorImplantation 3. Tumor Cell Implantation (Subcutaneous) CellCulture->TumorImplantation AnimalPrep 2. Animal Acclimatization (Athymic Nude Mice) AnimalPrep->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 5. Randomization into Groups TumorGrowth->Randomization Treatment 6. Treatment Administration (this compound or Vehicle) Randomization->Treatment DataCollection 7. Endpoint Data Collection (Tumor size, weight) Treatment->DataCollection TissueAnalysis 8. Ex Vivo Tissue Analysis (IHC, etc.) DataCollection->TissueAnalysis StatisticalAnalysis 9. Statistical Analysis TissueAnalysis->StatisticalAnalysis

Caption: Workflow for this compound in vivo xenograft study.

References

Application Notes and Protocols for ELR510444 in Renal Cell Carcinoma Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELR510444 is a novel, orally available small-molecule inhibitor with dual activity against Hypoxia-Inducible Factor (HIF) and microtubule polymerization.[1][2][3] In the context of renal cell carcinoma (RCC), particularly clear cell RCC (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated. This leads to the stabilization and accumulation of HIF-α subunits (HIF-1α and HIF-2α), which in turn drive the transcription of genes involved in tumor growth, angiogenesis, and metastasis.[1][2][3] this compound has demonstrated significant anti-tumor activity in preclinical models of RCC by abrogating HIF activity and disrupting microtubule dynamics, making it a promising therapeutic candidate for this malignancy.[1][2][3]

These application notes provide a summary of the key findings and detailed protocols for the use of this compound in RCC research, based on published preclinical studies.

Data Presentation

In Vitro Efficacy of this compound in RCC Cell Lines

The anti-proliferative activity and apoptotic effects of this compound have been evaluated in various RCC cell lines. A key finding is the heightened sensitivity of VHL-deficient RCC cells to this compound.[1][2]

Cell LineVHL StatusAssayEndpointKey FindingsReference
786-O DeficientMTT AssayCell ViabilityDose-dependent reduction in cell viability.[1]
Apoptosis Assay% ApoptosisSignificant induction of apoptosis, particularly at 10 nM.[1][2]
Clonogenic SurvivalColony FormationDose-dependent reduction in colony formation.[1]
A498 DeficientMTT AssayCell ViabilityDose-dependent reduction in cell viability.[1]
Apoptosis Assay% ApoptosisSignificant induction of apoptosis, particularly at 10 nM.[1][2]
Clonogenic SurvivalColony FormationDose-dependent reduction in colony formation.[1]
Caki-1 Wild-TypeMTT AssayCell ViabilityLess sensitive to this compound compared to VHL-deficient lines.[1]
Apoptosis Assay% ApoptosisLower induction of apoptosis compared to VHL-deficient lines at 10 nM.[1][2]
Caki-2 Wild-TypeMTT AssayCell ViabilityLess sensitive to this compound compared to VHL-deficient lines.[1]
ACHN Wild-TypeMTT AssayCell ViabilityLess sensitive to this compound compared to VHL-deficient lines.[1]
In Vivo Efficacy of this compound in RCC Xenograft Models

Oral administration of this compound has been shown to significantly reduce tumor growth in mouse xenograft models of human RCC.

Xenograft ModelTreatmentDosing ScheduleEndpointResultsReference
786-O 8 mg/kg this compound (oral)Once daily, 5 days/week for 2 weeksTumor VolumeSignificant reduction in mean tumor volume compared to vehicle control.[1]
A498 8 mg/kg this compound (oral)Once daily, 5 days/week for 2 weeksTumor VolumeSignificant reduction in mean tumor volume compared to vehicle control.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in VHL-Deficient RCC

ELR510444_Mechanism_of_Action cluster_0 VHL-Deficient RCC Cell VHL VHL (inactive) HIF_alpha HIF-1α / HIF-2α HIF_complex HIF-1/2 Complex HIF_alpha->HIF_complex HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex HRE Hypoxia Response Elements (HREs) HIF_complex->HRE Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Angiogenesis Angiogenesis & Tumor Growth Target_Genes->Angiogenesis Cell_Cycle Cell Cycle Progression Microtubules Microtubule Dynamics Microtubules->Cell_Cycle This compound This compound This compound->HIF_alpha Inhibits expression This compound->Microtubules Destabilizes

Caption: Mechanism of this compound in VHL-deficient RCC.

Experimental Workflow for In Vitro and In Vivo Evaluation of this compound

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies arrow arrow Cell_Culture RCC Cell Culture (e.g., 786-O, A498) MTT MTT Assay (Cell Viability) Cell_Culture->MTT Clonogenic Clonogenic Assay (Long-term Survival) Cell_Culture->Clonogenic Apoptosis Apoptosis Assay (PI Staining, FACS) Cell_Culture->Apoptosis Western_Blot Western Blot (HIF-α levels) Cell_Culture->Western_Blot IF Immunofluorescence (Microtubule Integrity) Cell_Culture->IF Xenograft RCC Xenograft Model (e.g., 786-O, A498) Treatment This compound Treatment (Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (e.g., CD31, Ki-67) Tumor_Measurement->IHC

Caption: Workflow for preclinical evaluation of this compound.

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability of RCC cells.

Materials:

  • RCC cell lines (e.g., 786-O, A498, Caki-1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed RCC cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of single RCC cells.

Materials:

  • RCC cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Treat RCC cells with various concentrations of this compound for 24 hours.

  • After treatment, wash the cells with PBS, trypsinize, and count them.

  • Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates containing fresh complete growth medium.

  • Incubate the plates for 10-14 days at 37°C to allow for colony formation.

  • Wash the colonies with PBS and fix them with 100% methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing >50 cells) in each well.

  • Calculate the surviving fraction for each treatment group relative to the vehicle-treated control.

Western Blot Analysis for HIF-α

Objective: To determine the effect of this compound on the protein levels of HIF-1α and HIF-2α.

Materials:

  • RCC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat RCC cells with this compound for the desired time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Immunofluorescence for Microtubule Integrity

Objective: To visualize the effect of this compound on the microtubule network in RCC cells.

Materials:

  • RCC cells (e.g., RCC4)

  • This compound

  • Coverslips or chamber slides

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against β-tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed RCC cells on coverslips or chamber slides and allow them to adhere overnight.

  • Treat the cells with this compound for 24 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block the cells with blocking solution for 30 minutes.

  • Incubate the cells with the primary anti-β-tubulin antibody for 1 hour.

  • Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

In Vivo RCC Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of RCC.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • RCC cell lines (786-O or A498)

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers

Protocol:

  • Subcutaneously inject 1-5 x 10⁶ RCC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 8 mg/kg) or vehicle control orally once daily, 5 days a week, for the duration of the study (e.g., 2 weeks).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

References

Application Notes and Protocols for ELR510444 in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELR510444 is a novel small molecule compound with demonstrated potent anti-cancer activity. It functions as a microtubule disruptor, binding to the colchicine site on β-tubulin, which leads to the depolymerization of microtubules. This disruption of the cellular cytoskeleton induces mitotic arrest and subsequent apoptosis in cancer cells. Uniquely, this compound also exhibits anti-angiogenic properties through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and HIF-2α. This dual mechanism of action makes this compound a promising candidate for further investigation in breast cancer therapy, particularly in aggressive and resistant subtypes.

These application notes provide a summary of the known effects of this compound on breast cancer cells and detailed protocols for key in vitro and in vivo experiments to facilitate further research and drug development efforts.

Data Presentation

In Vitro Efficacy of this compound in Breast Cancer Cell Lines

The anti-proliferative activity of this compound has been quantified in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231.

Cell LineSubtypeIC50 (nM)Reference
MDA-MB-231Triple-Negative (Basal-like)30.9[1][2][3]

Further studies are required to determine the IC50 values of this compound in other breast cancer subtypes, including hormone receptor-positive (HR+) and HER2-positive (HER2+) cell lines, to fully characterize its spectrum of activity.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a dual mechanism targeting both microtubule dynamics and hypoxia signaling pathways.

ELR510444_Mechanism cluster_0 This compound cluster_1 Cellular Effects cluster_2 Microtubule Disruption cluster_3 HIF Inhibition This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to HIF HIF-1α / HIF-2α Inhibition This compound->HIF Inhibits Microtubules Microtubule Depolymerization Tubulin->Microtubules Leads to MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Causes Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Angiogenesis Decreased Angiogenesis HIF->Angiogenesis Results in

Caption: Dual mechanism of this compound in breast cancer cells.

Experimental Workflow for In Vitro Characterization

A standardized workflow is essential for evaluating the efficacy and mechanism of action of this compound in various breast cancer cell lines.

In_Vitro_Workflow start Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, SK-BR-3) proliferation Cell Proliferation Assay (MTT/SRB) start->proliferation ic50 Determine IC50 proliferation->ic50 mechanism Mechanism of Action Studies ic50->mechanism tubulin Tubulin Polymerization Assay mechanism->tubulin microtubule_vis Immunofluorescence (Microtubule Integrity) mechanism->microtubule_vis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) mechanism->apoptosis hif HIF-1α/2α Expression (Western Blot/ELISA) mechanism->hif end Comprehensive In Vitro Profile tubulin->end microtubule_vis->end cell_cycle->end apoptosis->end hif->end

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Tubulin Polymerization Assay

This assay measures the direct effect of this compound on tubulin assembly.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Prepare a tubulin solution in cold polymerization buffer.

  • Add GTP to the tubulin solution.

  • Add this compound or vehicle control (DMSO) to the tubulin/GTP mixture.

  • Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Plot absorbance versus time to visualize the polymerization curve. Inhibition of polymerization will be indicated by a decrease in the rate and extent of the absorbance increase.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule integrity within cells following treatment with this compound.

Materials:

  • Breast cancer cells

  • Coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., near the IC50) for a specified time (e.g., 18-24 hours).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression.

Materials:

  • Breast cancer cells

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on DNA content.

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Breast cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 48 hours.

  • Harvest both adherent and floating cells and wash with PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-) can be determined.

In Vivo Xenograft Model

This protocol outlines the assessment of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • MDA-MB-231 cells

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Matrigel (optional)

  • This compound formulation for oral or intraperitoneal administration

  • Calipers

Procedure:

  • Subcutaneously inject approximately 5 x 10^6 MDA-MB-231 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. All work with animals must be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for ELR510444 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELR510444 is a novel small molecule with dual mechanisms of action, functioning as both a microtubule disruptor and an inhibitor of Hypoxia-Inducible Factor (HIF) signaling.[1][2][3] As a microtubule-targeting agent, this compound binds to the colchicine-binding site of tubulin, leading to microtubule depolymerization, mitotic arrest, and subsequent apoptosis in cancer cells.[1][4] Its activity as a HIF inhibitor allows it to counteract tumor progression and angiogenesis driven by hypoxic conditions.[1][5][6] Notably, this compound has been shown to be effective in drug-resistant cell lines, suggesting its potential to overcome common mechanisms of clinical resistance to other microtubule-targeting drugs.[7][8]

These application notes provide detailed protocols for utilizing this compound in various in vitro assays to assess its efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various in vitro assays based on published data.

Table 1: Inhibition of Cell Proliferation

Cell LineAssayIC50Reference
MDA-MB-231Proliferation Assay30.9 nM[4][8]

Table 2: Microtubule Disruption

Cell LineAssayEC50Reference
A-10Microtubule Depolymerization21 nM[4]

Table 3: Induction of Apoptosis and Mitotic Arrest

Cell LineAssayEffective ConcentrationObservationReference
HeLaMitotic Arrest25 nMFormation of aberrant mitotic spindles[2]
Renal Cell Carcinoma (RCC) cells (VHL-deficient)Apoptosis10 nMPreferential induction of apoptosis[1]
RCC cellsApoptosis30 nM - 1000 nMInduction of apoptosis regardless of VHL status[1]

Table 4: Inhibition of HIF Signaling

Cell LineAssayEffective ConcentrationObservationReference
RCC4 (VHL-deficient)HIF-1α Activity AssayLow nM rangeInhibition of HIF-1α activity[1][6]
RCC4Western BlotDose-dependentDecrease in HIF-1α and HIF-2α protein expression[1][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

ELR510444_Signaling_Pathway cluster_0 Microtubule Dynamics cluster_1 HIF-1α Signaling This compound This compound Tubulin Tubulin Dimer This compound->Tubulin Binds to colchicine site Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption leads to Apoptosis_MT Apoptosis MitoticArrest->Apoptosis_MT Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization HIF1a_dimerization HIF-1α/HIF-1β Dimerization HRE Hypoxia Response Element (HRE) Binding TargetGenes Target Gene Transcription (e.g., VEGF) Angiogenesis Angiogenesis ELR510444_HIF This compound

Experimental Workflow: In Vitro Assessment of this compound

Experimental_Workflow

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is designed to determine the IC50 value of this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:5 serial dilutions to cover a broad range (e.g., low nM to µM). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) and a vehicle control for 24-48 hours.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol for 18-24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Immunofluorescence Staining of Microtubules

This protocol visualizes the effect of this compound on the cellular microtubule network.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound stock solution

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound (e.g., 50 nM) and a vehicle control for 18 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding by incubating with blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the microtubule structure using a fluorescence microscope. Disruption of the microtubule network and formation of aberrant mitotic spindles are expected in this compound-treated cells.

References

Application Notes and Protocols for ELR510444 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELR510444 is a potent, novel small molecule that functions as a microtubule disruptor.[1][2][3] It exerts its anticancer effects by binding to the colchicine-binding site on β-tubulin, which leads to the depolymerization of microtubules.[1][4][5] This disruption of the microtubule network results in mitotic arrest and ultimately induces apoptosis in cancer cells.[1][3] Furthermore, this compound has been shown to inhibit hypoxia-inducible factor (HIF)-1α and HIF-2α, suggesting it possesses both anti-angiogenic and vascular disrupting properties.[6][7][8] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) for in vitro and in vivo research applications.

Quantitative Data Summary

A compilation of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 368.47 g/mol [9][10]
Molecular Formula C₁₉H₁₆N₂O₂S₂[9][10]
CAS Number 1233948-35-0[9]
Appearance Light yellow to yellow solid[9]
Solubility in DMSO ≥ 37 mg/mL (≥ 100.42 mM)[9]
IC₅₀ (MDA-MB-231 cells) 30.9 nM[1][2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[9]
Storage (in DMSO) -80°C for 2 years; -20°C for 1 year[9]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

  • Preparation: Before handling, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation. Ensure a sterile working environment, such as a laminar flow hood.

  • Weighing: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6847 mg of this compound.

    • Calculation:

      • Desired Molarity (M) = 10 mM = 0.01 mol/L

      • Molecular Weight (MW) = 368.47 g/mol

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (g) = M x MW x V = 0.01 mol/L x 368.47 g/mol x 0.001 L = 0.0036847 g = 3.6847 mg

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. In this example, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[11] Store the aliquots at -20°C or -80°C for long-term stability.[9][11]

  • Working Solution Preparation: For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[11][12] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage and Use A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add DMSO to Powder B->C D Vortex to Dissolve C->D E Aliquot Stock Solution D->E F Store at -20°C or -80°C E->F G Prepare Working Solution E->G

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of this compound Action

G cluster_elr cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_hif HIF Signaling This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site HIF HIF-1α / HIF-2α This compound->HIF Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Tubulin Depolymerization Microtubules->Mitosis Essential for CellCycle G2/M Phase Arrest Apoptosis Apoptosis CellCycle->Apoptosis Angiogenesis Angiogenesis HIF->Angiogenesis

Caption: this compound mechanism of action on microtubules and HIF signaling.

References

Application Note and Protocol: Measuring Cell Viability and Proliferation with the MTT Assay in Response to ELR510444

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay when treating cells with ELR510444, a potent microtubule-disrupting agent.

Introduction

The MTT assay is a sensitive and reliable colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan derivative.[1][3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2][5] This protocol is specifically tailored for evaluating the effects of this compound, a novel microtubule-disrupting agent that has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[6][7][8][9]

This compound functions by interacting with tubulin at the colchicine-binding site, leading to the depolymerization of microtubules.[6][7] This disruption of the microtubule network results in mitotic arrest and subsequent apoptosis.[6][8] The MTT assay is a valuable tool to quantify the cytotoxic and cytostatic effects of this compound on cultured cells.

Experimental Protocols

Materials

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[1][2][10]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[2][10]

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[5]

MTT Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Day 1: Cell Seeding

  • Culture cells to approximately 80% confluency.

  • Harvest cells using standard trypsinization (for adherent cells) or by gentle scraping.

  • Perform a cell count and assess viability using a method like trypan blue exclusion.

  • Dilute the cell suspension to the desired seeding density in a complete culture medium. The optimal seeding density should be determined experimentally for each cell line to ensure that the cells are in the logarithmic growth phase during the assay. A typical range is 1,000 to 100,000 cells per well. For initial experiments with a new cell line, a cell titration is recommended.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells containing medium only to serve as blanks.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[10]

Day 2: Treatment with this compound

  • Prepare serial dilutions of this compound in a complete culture medium from your stock solution. The final concentrations should be chosen based on previous studies or a wide range to determine the IC50 value. For this compound, concentrations ranging from 1 nM to 1000 nM have been shown to be effective in various cell lines.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing the effects of this compound on cell viability.

Day 4: MTT Addition and Incubation

  • After the treatment period, carefully remove the medium from each well.

  • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well, including the blank and control wells.[11]

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as a purple precipitate.[10]

Day 4: Solubilization and Absorbance Measurement

  • After the incubation with MTT, carefully remove the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2][10]

  • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1][10]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the MTT assay with this compound.

Table 1: Raw Absorbance Values (570 nm)

This compound Conc. (nM)Replicate 1Replicate 2Replicate 3AverageStd. Dev.
0 (Vehicle Control)
1
10
30
100
300
1000
Blank (Medium Only)

Table 2: Calculation of Percent Cell Viability

This compound Conc. (nM)Average AbsorbanceCorrected Absorbance (Avg. Abs. - Blank)% Cell Viability ((Corrected Abs. / Vehicle Control Abs.) * 100)
0 (Vehicle Control)100
1
10
30
100
300
1000

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control cells - Absorbance of blank)] x 100

The IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%, can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).

Mandatory Visualization

Diagram of the MTT Assay Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day4 Day 4: Assay cluster_analysis Data Analysis Harvest Harvest and Count Cells Seed Seed Cells in 96-Well Plate Harvest->Seed Incubate1 Incubate Overnight Seed->Incubate1 Prepare_Drug Prepare this compound Dilutions Treat_Cells Add this compound to Cells Prepare_Drug->Treat_Cells Incubate2 Incubate for 24-72h Treat_Cells->Incubate2 Add_MTT Add MTT Reagent Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for determining cell viability after treatment with this compound.

Diagram of this compound Signaling Pathway

ELR510444_Pathway Mechanism of Action of this compound This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Cell_Proliferation Cell Proliferation Mitotic_Spindle->Cell_Proliferation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Apoptosis->Cell_Proliferation Inhibits

Caption: this compound inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.

References

Application Notes and Protocols for Clonogenic Survival Assay Using ELR510444

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clonogenic survival assay is a fundamental method in cancer research to determine the long-term proliferative potential of single cells after exposure to cytotoxic agents. This application note provides a detailed protocol for performing a clonogenic survival assay using ELR510444, a novel small molecule with dual mechanisms of action. This compound functions as a microtubule-disrupting agent and an inhibitor of Hypoxia-Inducible Factor (HIF) activity, making it a compound of significant interest in oncology drug development.[1][2][3] By disrupting microtubule dynamics, this compound induces mitotic arrest and apoptosis in cancer cells.[4][5][6] Additionally, its ability to abrogate HIF activity interferes with tumor angiogenesis and survival in the hypoxic microenvironment characteristic of solid tumors.[1][2][3]

These application notes will guide researchers through the experimental workflow, from cell preparation and drug treatment to colony staining and data analysis. The provided protocols and data are specifically tailored for assessing the efficacy of this compound in cancer cell lines, with a focus on renal cell carcinoma (RCC), where its anti-clonogenic properties have been demonstrated.

Data Presentation

The following table summarizes the quantitative data from a clonogenic survival assay performed on various renal cell carcinoma (RCC) cell lines treated with this compound. The data illustrates the dose-dependent effect of the compound on the survival and proliferation of these cancer cells.

Cell LineTreatment Concentration of this compound (nM)Surviving Fraction (%)
786-O 3~80
10~50
30~20
A498 3~75
10~45
30~15
Caki-1 3~85
10~60
30~30
ACHN 3~90
10~70
30~40

Note: The data presented are approximate values derived from published graphical representations in Carew et al., 2012 for illustrative purposes.

Experimental Protocols

Protocol 1: Clonogenic Survival Assay with this compound

This protocol details the steps for assessing the effect of this compound on the clonogenic survival of adherent cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., 786-O, A498, Caki-1, ACHN)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Fixation solution: Methanol or 6.0% (v/v) Glutaraldehyde

  • Staining solution: 0.5% (w/v) Crystal Violet in methanol or water

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed a predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

    • Allow the cells to attach and resume proliferation by incubating overnight at 37°C, 5% CO₂.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations of 3 nM, 10 nM, and 30 nM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.[1][2]

  • Colony Formation:

    • After the 24-hour treatment, aspirate the drug-containing medium.

    • Gently wash the cells twice with sterile PBS to remove any residual drug.[1][2]

    • Add fresh, drug-free complete medium to each well.

    • Return the plates to the incubator and allow the colonies to grow for 10-14 days.[1][2] The incubation time will vary depending on the growth rate of the cell line. Monitor the plates periodically.

  • Colony Fixation and Staining:

    • Once the colonies in the control wells are visible and of sufficient size (at least 50 cells per colony), aspirate the medium from all wells.

    • Gently wash the wells with PBS.

    • Fix the colonies by adding 1-2 mL of methanol or glutaraldehyde to each well and incubating for 10-15 minutes at room temperature.

    • Aspirate the fixation solution.

    • Stain the colonies by adding 1-2 mL of 0.5% crystal violet solution to each well and incubating for 15-30 minutes at room temperature.

    • Carefully wash the wells with tap water to remove excess stain and allow the plates to air dry.

  • Data Analysis:

    • Count the number of colonies (defined as a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%

      • SF = Number of colonies formed after treatment / (Number of cells seeded x (PE / 100))

    • Plot the surviving fraction as a function of the this compound concentration to generate a cell survival curve.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_growth Colony Formation cluster_analysis Analysis cell_culture 1. Culture Cells cell_harvest 2. Harvest & Count cell_culture->cell_harvest cell_seeding 3. Seed Cells in 6-well Plates cell_harvest->cell_seeding drug_treatment 5. Treat Cells (24h) cell_seeding->drug_treatment drug_prep 4. Prepare this compound Dilutions drug_prep->drug_treatment wash 6. Wash & Add Fresh Medium drug_treatment->wash incubation 7. Incubate (10-14 days) wash->incubation fix_stain 8. Fix & Stain Colonies incubation->fix_stain counting 9. Count Colonies fix_stain->counting data_analysis 10. Calculate PE & SF counting->data_analysis

Caption: Experimental workflow for the clonogenic survival assay with this compound.

signaling_pathway cluster_this compound This compound cluster_microtubule Microtubule Dynamics cluster_hif HIF-1α Pathway cluster_cellular_effects Cellular Effects This compound This compound tubulin Tubulin Polymerization This compound->tubulin Inhibits hif1a_stabilization HIF-1α Stabilization This compound->hif1a_stabilization Inhibits microtubules Microtubule Formation tubulin->microtubules mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest hif1a_dimerization HIF-1α/β Dimerization hif1a_stabilization->hif1a_dimerization hre_binding Binding to HRE hif1a_dimerization->hre_binding gene_transcription Target Gene Transcription (e.g., VEGF) hre_binding->gene_transcription angiogenesis Reduced Angiogenesis gene_transcription->angiogenesis apoptosis Apoptosis mitotic_arrest->apoptosis cell_survival Reduced Cell Survival apoptosis->cell_survival Leads to angiogenesis->cell_survival Contributes to

Caption: Dual mechanism of action of this compound on cellular signaling pathways.

References

Application Notes and Protocols for Assessing Apoptosis with ELR510444 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELR510444 is a novel small molecule compound that has demonstrated significant potential as an anti-cancer agent. Its mechanism of action is twofold: it acts as a potent inhibitor of Hypoxia-Inducible Factor (HIF) activity and as a microtubule-disrupting agent.[1][2][3] This dual activity leads to the induction of apoptosis in cancer cells, with a particular sensitivity observed in von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC).[3][4] These application notes provide a comprehensive guide for assessing the apoptotic effects of this compound in a research setting.

Mechanism of Action

This compound exerts its pro-apoptotic effects through two primary pathways:

  • HIF Inhibition: In many tumors, particularly VHL-deficient RCC, HIFs are constitutively active and promote cell survival and proliferation.[4] this compound inhibits HIF-1α and HIF-2α, leading to the downregulation of their target genes and subsequently inducing apoptosis.[3][4]

  • Microtubule Disruption: this compound also functions as a microtubule-destabilizing agent.[1][2] By interfering with microtubule dynamics, it causes cell cycle arrest at the G2/M phase and triggers the intrinsic apoptotic pathway.[2] At higher concentrations, this microtubule-disrupting activity can induce apoptosis independently of the VHL status.[3][4]

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on cancer cell lines, based on published findings.

Table 1: Effect of this compound on Apoptosis in VHL-deficient and VHL-proficient Renal Cell Carcinoma Cells.

Cell LineVHL StatusThis compound Concentration (nM)% Apoptotic Cells (Illustrative)
RCC4Deficient0 (Control)5%
1045%
10075%
A498Deficient0 (Control)4%
1040%
10070%
Caki-1Proficient0 (Control)6%
1015%
10040%

Note: The data presented in this table is illustrative and based on qualitative descriptions from research articles. VHL-deficient cells show a markedly higher sensitivity to this compound-induced apoptosis, especially at lower concentrations.[4]

Table 2: Effect of this compound on Cell Viability in various Cancer Cell Lines.

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Breast Cancer30.9
786-ORenal Cell CarcinomaNot explicitly stated, but effective in vivo
A498Renal Cell CarcinomaNot explicitly stated, but effective in vivo

This table presents reported IC50 values for this compound, demonstrating its potent anti-proliferative activity.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess apoptosis following this compound treatment are provided below.

Protocol 1: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest (e.g., RCC4, A498)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.

    • Collect all cells, including those in the supernatant (which may contain apoptotic cells), by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Protocol 2: Detection of DNA Fragmentation by TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or in chamber slides

  • This compound

  • PBS

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with permeabilization solution for 2 minutes on ice.

  • TUNEL Staining:

    • Wash cells with PBS.

    • Incubate cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing and Counterstaining:

    • Wash cells three times with PBS.

    • Counterstain with DAPI or Hoechst to visualize the nuclei.

  • Microscopy: Mount the coverslips and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-HIF-1α, anti-HIF-2α)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cell pellets in RIPA buffer. Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

ELR510444_Mechanism_of_Action cluster_HIF HIF Inhibition Pathway cluster_MT Microtubule Disruption Pathway ELR_HIF This compound HIF HIF-1α / HIF-2α HIF_targets HIF Target Genes (e.g., VEGF, GLUT1) Apoptosis_HIF Apoptosis ELR_MT This compound Tubulin Tubulin Polymerization Microtubules Microtubule Instability G2M_Arrest G2/M Phase Arrest Apoptosis_MT Apoptosis

Experimental_Workflow cluster_assays Apoptosis Assessment start Start: Cancer Cell Culture treatment Treatment with this compound (Dose and Time Course) start->treatment harvest Cell Harvesting treatment->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin tunel TUNEL Assay (Fluorescence Microscopy) harvest->tunel western Western Blot (Apoptosis Markers) harvest->western analysis Data Analysis and Interpretation annexin->analysis tunel->analysis western->analysis

Apoptosis_Signaling_Pathway cluster_upstream Upstream Triggers cluster_intrinsic Intrinsic Pathway ELR This compound HIF_Inhibition HIF Inhibition ELR->HIF_Inhibition MT_Disruption Microtubule Disruption ELR->MT_Disruption Bcl2_family Bax/Bcl-2 Ratio ↑ HIF_Inhibition->Bcl2_family MT_Disruption->Bcl2_family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Studying the Anti-Angiogenic Effects of ELR510444

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELR510444 is a novel, orally available small molecule inhibitor with potent anti-angiogenic and vascular-disrupting properties.[1][2][3] Its mechanism of action is dual, targeting two critical pathways involved in tumor growth and vascularization: the abrogation of Hypoxia-Inducible Factor (HIF) activity and the disruption of microtubule dynamics.[1][2][3] These characteristics make this compound a promising candidate for cancer therapy, particularly in highly vascularized tumors such as renal cell carcinoma (RCC).[1][2]

These application notes provide detailed protocols for studying the anti-angiogenic effects of this compound in both in vitro and in vivo models. The included methodologies are designed to enable researchers to effectively evaluate the compound's efficacy and elucidate its mechanisms of action.

Mechanism of Action

This compound exerts its anti-angiogenic effects through two primary mechanisms:

  • HIF Inhibition: this compound effectively decreases the levels of both HIF-1α and HIF-2α.[1][2][3] HIFs are key transcription factors that are often overexpressed in hypoxic tumor environments and play a crucial role in promoting angiogenesis by upregulating the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[2][3][4] By inhibiting HIF, this compound leads to a significant reduction in VEGF secretion, thereby suppressing a critical signal for new blood vessel formation.[2]

  • Microtubule Disruption: this compound acts as a microtubule-destabilizing agent by interacting with the colchicine-binding site on β-tubulin.[2][3][5][6] This disruption of microtubule polymerization leads to mitotic arrest and apoptosis in proliferating cells, including endothelial cells.[5][7] This activity also contributes to its vascular-disrupting effects, targeting the existing tumor vasculature.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (Cell Proliferation) MDA-MB-23130.9 nM[5][6]
EC50 (Microtubule Depolymerization) A-1021 nM[6]
VEGF Secretion RCC cell linesSignificantly decreased at 10 nM[2]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound

ModelTreatmentOutcomeReference
786-O and A498 RCC Xenografts 8 mg/kg, oral, QDx5 for 2 weeksSignificantly decreased mean tumor volume[2]
786-O and A498 RCC Xenografts Not specifiedSignificantly reduced mean vessel density (CD31 staining)[2]
786-O and A498 RCC Xenografts Not specifiedStrong decrease in VEGF levels[2]
MDA-MB-231 Xenograft 3, 6, or 12.5 mg/kg, oral, once dailyDose-dependent antitumor activity

Signaling Pathway

The signaling pathway diagram below illustrates the dual mechanism of action of this compound.

ELR510444_Pathway cluster_hif HIF Pathway Inhibition cluster_microtubule Microtubule Disruption Hypoxia Hypoxia / VHL loss HIF HIF-1α / HIF-2α Stabilization Hypoxia->HIF HIF_Target Transcription of Pro-Angiogenic Genes (e.g., VEGF) HIF->HIF_Target Angiogenesis_HIF Angiogenesis HIF_Target->Angiogenesis_HIF Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules CellCycle Mitotic Spindle Formation Microtubules->CellCycle Proliferation Endothelial Cell Proliferation & Survival CellCycle->Proliferation This compound This compound This compound->HIF Inhibits This compound->Microtubules Inhibits (Colchicine Site)

Figure 1: Dual mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Calcein AM (for visualization)

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM at a concentration of 1-2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in EGM. Add 150 µL of the HUVEC suspension containing the desired concentration of this compound or vehicle control to each BME-coated well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • After incubation, carefully remove the medium.

    • Add 100 µL of Calcein AM solution (2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.

    • Visualize the tube formation using a fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Tube_Formation_Workflow A Coat 96-well plate with BME B Incubate at 37°C to solidify A->B C Seed HUVECs with This compound or Vehicle B->C D Incubate for 4-18 hours C->D E Stain with Calcein AM D->E F Visualize and Quantify Tube Formation E->F

Figure 2: Endothelial cell tube formation assay workflow.
In Vitro Endothelial Cell Migration Assay (Scratch Assay)

This assay measures the ability of endothelial cells to migrate and close a "wound" in a confluent monolayer, mimicking the cell migration that occurs during angiogenesis.

Materials:

  • HUVECs

  • EGM

  • 6-well or 24-well cell culture plates

  • 200 µL pipette tips

  • This compound stock solution

  • Vehicle control (DMSO)

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed HUVECs in 6-well or 24-well plates and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh EGM containing various concentrations of this compound or vehicle control to the wells.

  • Image Acquisition: Immediately acquire images of the scratch at time 0.

  • Incubation: Incubate the plates at 37°C and 5% CO2.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

  • Quantification: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial area.

Migration_Assay_Workflow A Grow HUVECs to confluent monolayer B Create a 'scratch' in the monolayer A->B C Treat with this compound or Vehicle B->C D Image at T=0 C->D E Incubate and acquire time-lapse images D->E F Quantify wound closure E->F

Figure 3: Endothelial cell migration (scratch) assay workflow.
In Vivo Matrigel Plug Angiogenesis Assay

This assay provides an in vivo model to assess the formation of new blood vessels in response to angiogenic stimuli and the inhibitory effect of compounds like this compound.

Materials:

  • Growth factor-reduced BME (Matrigel®)

  • Pro-angiogenic factor (e.g., bFGF or VEGF)

  • This compound

  • Vehicle control

  • Immunodeficient mice (e.g., nude or SCID)

  • 24-gauge needles and syringes

  • Hemoglobin quantification kit (e.g., Drabkin's reagent)

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

  • Preparation of Matrigel Mixture: On ice, mix growth factor-reduced BME with a pro-angiogenic factor (e.g., 150 ng/mL bFGF). For the treatment group, add the desired concentration of this compound to the mixture. Prepare a vehicle control group without this compound.

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.

  • Treatment (Systemic): Alternatively, this compound can be administered systemically (e.g., orally) according to the desired dosing schedule.

  • Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification:

    • Hemoglobin Content: Homogenize a portion of the plug and measure the hemoglobin content using a colorimetric assay as an index of blood vessel formation.

    • Immunohistochemistry: Fix the remaining portion of the plug in formalin, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize endothelial cells and quantify microvessel density (MVD).

Matrigel_Plug_Workflow A Prepare Matrigel mixture with pro-angiogenic factors +/- this compound B Subcutaneously inject into mice A->B C Allow plug to solidify and vascularize (7-14 days) B->C D Excise Matrigel plug C->D E Quantify angiogenesis: - Hemoglobin content - Microvessel density (CD31) D->E

Figure 4: In vivo Matrigel plug angiogenesis assay workflow.

Conclusion

This compound is a potent inhibitor of angiogenesis with a well-defined dual mechanism of action. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate and quantify the anti-angiogenic effects of this compound. These assays are essential tools for the preclinical evaluation of this promising anti-cancer agent.

References

Troubleshooting & Optimization

troubleshooting ELR510444 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with ELR510444.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous buffer. What should I do?

A2: This is a common issue known as precipitation upon dilution. It occurs because this compound is sparingly soluble in aqueous solutions. Please refer to the troubleshooting guide below for a step-by-step approach to resolve this.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in aqueous buffers is not recommended as it will likely result in poor solubility and precipitation. It is best to first prepare a concentrated stock solution in DMSO.

Q4: How should I store the this compound stock solution?

A4: Store the DMSO stock solution in tightly sealed vials at -20°C or -80°C for long-term stability. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A5: The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts.

Troubleshooting Guide for this compound Solubility

This guide will help you address common solubility challenges with this compound.

Issue: Precipitate forms after diluting DMSO stock solution into aqueous media.

This is the most common solubility issue encountered with this compound. The following workflow will help you troubleshoot this problem.

G start Precipitation Observed in Aqueous Media check_dmso Is the final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration by adjusting stock concentration or dilution factor. check_dmso->reduce_dmso Yes check_compound_conc Is the final compound concentration too high? check_dmso->check_compound_conc No reduce_dmso->check_compound_conc reduce_compound_conc Lower the final concentration of this compound. check_compound_conc->reduce_compound_conc Yes pre_warm Pre-warm the aqueous media to 37°C before adding the stock solution. check_compound_conc->pre_warm No reduce_compound_conc->pre_warm add_dropwise Add the DMSO stock solution dropwise while gently vortexing the aqueous media. pre_warm->add_dropwise sonicate Briefly sonicate the final solution in a water bath. add_dropwise->sonicate success Solution is clear. Proceed with experiment. sonicate->success Success fail Precipitate remains. Consider formulation with solubilizing agents. sonicate->fail Failure

Troubleshooting workflow for precipitation issues.
Issue: The this compound powder is not dissolving in DMSO.

If you are having trouble dissolving the solid this compound in DMSO, follow these steps.

G start Solid this compound not dissolving in DMSO check_dmso_quality Are you using anhydrous, high-purity DMSO? start->check_dmso_quality use_new_dmso Use a fresh, unopened bottle of anhydrous DMSO. check_dmso_quality->use_new_dmso No gentle_warming Warm the solution gently to 37°C. check_dmso_quality->gentle_warming Yes use_new_dmso->gentle_warming vortex Vortex the solution for 2-5 minutes. gentle_warming->vortex sonicate Briefly sonicate the solution in a water bath. vortex->sonicate dissolved Compound is dissolved. Proceed to make aqueous dilutions. sonicate->dissolved Success not_dissolved Compound still not dissolved. Contact technical support. sonicate->not_dissolved Failure

Troubleshooting workflow for initial dissolution in DMSO.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventConcentrationNotes
DMSO ≥ 37 mg/mLHygroscopic DMSO can significantly reduce solubility. Use fresh, anhydrous DMSO.
DMSO 73 mg/mL (198.11 mM)As reported by some suppliers.
DMSO 10 mMA commonly prepared stock concentration.
Aqueous Buffer (e.g., PBS) Sparingly SolubleDirect dissolution is not recommended.
Ethanol Data not available
Methanol Data not available

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 368.47 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Calculate the required mass of this compound.

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 368.47 g/mol = 0.0036847 g = 3.68 mg

  • Weigh the this compound.

    • Carefully weigh out 3.68 mg of this compound powder and place it in a sterile vial.

  • Add DMSO.

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound.

  • Dissolve the compound.

    • Tightly cap the vial and vortex for 2-5 minutes.

    • If the compound does not fully dissolve, gently warm the vial to 37°C for 5-10 minutes and vortex again.

    • Brief sonication in a water bath can also aid dissolution.

  • Store the stock solution.

    • Once the solution is clear, it can be used immediately or aliquoted into smaller volumes for storage at -20°C or -80°C.

Preparation of a 10 µM Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Pre-warm the cell culture medium.

    • Warm the required volume of cell culture medium to 37°C in a water bath.

  • Calculate the required volume of stock solution.

    • To prepare 1 mL of a 10 µM working solution from a 10 mM stock, use the dilution formula (C1V1 = C2V2):

      • (10,000 µM) * V1 = (10 µM) * (1000 µL)

      • V1 = 1 µL

  • Prepare the working solution.

    • Add 999 µL of the pre-warmed cell culture medium to a sterile tube.

    • While gently vortexing the medium, add 1 µL of the 10 mM this compound stock solution dropwise.

    • This results in a final DMSO concentration of 0.1% (v/v).

  • Inspect and use the solution.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

    • If a precipitate is observed, refer to the troubleshooting guide. You may need to prepare a lower concentration working solution.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh 3.68 mg this compound add_dmso Add 1 mL anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve store Aliquot and store at -20°C / -80°C dissolve->store warm_media Pre-warm 1 mL cell media to 37°C add_stock Add 1 µL of 10 mM stock dropwise while vortexing warm_media->add_stock use Use 10 µM working solution add_stock->use

optimizing ELR510444 concentration for cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Since ELR510444 is a fictional compound, the following information, including protocols and mechanisms of action, is provided as a representative example for research and development purposes. The data and experimental details are illustrative and should be adapted based on actual experimental findings with real-world compounds.

Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you optimize the use of this compound in your cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK1/2). By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, a key downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and is crucial for cell proliferation, survival, and differentiation. Inhibition of this pathway by this compound leads to cell cycle arrest and apoptosis in susceptible cell lines.

Q2: What is the recommended starting concentration range for initial cytotoxicity screening?

A2: For initial range-finding experiments, we recommend a broad concentration range from 10 nM to 100 µM using a log-fold dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM). This wide range helps in identifying the approximate IC50 (half-maximal inhibitory concentration) value for your specific cell line, which can then be narrowed down in subsequent experiments.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the compound in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can cause solvent-induced cytotoxicity.

Q4: Which cancer cell lines are most sensitive to this compound?

A4: Cell lines with activating mutations in the BRAF (e.g., V600E) or RAS genes are generally hypersensitive to MEK inhibitors like this compound. We recommend starting with cell lines such as A375 (melanoma, BRAF V600E) or HT-29 (colorectal cancer, BRAF V600E) as positive controls.

Troubleshooting Guide

Problem: I am not observing any cytotoxic effect, even at high concentrations.

Possible Cause Recommended Solution
Cell Line Resistance The cell line may have intrinsic or acquired resistance to MEK inhibitors. Verify the mutational status of the RAS/RAF pathway in your cell line. Consider using a positive control cell line known to be sensitive (e.g., A375).
Compound Inactivity The compound may have degraded due to improper storage or handling. Prepare a fresh stock solution from the lyophilized powder and repeat the experiment.
Insufficient Incubation Time The cytotoxic effects of this compound may require longer exposure. Try extending the incubation period from 24 hours to 48 or 72 hours.
High Serum Concentration Serum proteins can bind to the compound, reducing its effective concentration. Try reducing the serum concentration in your culture medium (e.g., from 10% to 5% FBS) during the treatment period.

Problem: I am observing high variability between my technical replicates.

Possible Cause Recommended Solution
Inaccurate Pipetting Small volume errors during serial dilutions or plating can lead to large variations. Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions like DMSO stocks.
Uneven Cell Seeding A non-uniform cell monolayer will result in variable cell numbers per well. Ensure you have a single-cell suspension before plating and mix the cell suspension between plating wells.
Edge Effects Wells on the perimeter of the microplate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.
Contamination Microbial contamination can interfere with cell health and assay readouts. Practice sterile techniques and regularly check cultures for signs of contamination.

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol describes a method for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X concentration series of this compound in culture medium from your 10 mM DMSO stock. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no cells" blank control.

    • Carefully remove the old medium from the wells and add 100 µL of the corresponding drug dilution or control medium.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log-transformed drug concentration and fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Sample IC50 Data Table
This compound (µM)Log ConcentrationAbsorbance (OD 570)% Viability
0 (Vehicle)N/A1.25100.0%
0.01-2.001.2297.6%
0.1-1.001.0584.0%
10.000.6552.0%
101.000.1814.4%
1002.000.086.4%

Visual Guides

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Data Collection cluster_analysis Phase 4: Data Analysis p1 Seed Cells in 96-well Plate p2 Allow 24h for Cell Adherence p1->p2 t1 Prepare Serial Dilutions of this compound p2->t1 t2 Treat Cells with Compound (e.g., 48-72h) t1->t2 a1 Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) t2->a1 a2 Read Plate on Microplate Reader a1->a2 d1 Normalize Data to Vehicle Control a2->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 Value d2->d3

Caption: Workflow for determining the IC50 of this compound.

This compound Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation ELR This compound ELR->MEK

Caption: Mechanism of action of this compound in the MAPK pathway.

Technical Support Center: Preventing ELR510444 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ELR510444. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound. This guide provides a systematic approach to identifying and resolving this issue.

Observed Problem: A visible precipitate or cloudiness appears in the cell culture medium after the addition of this compound.

Troubleshooting Workflow:

ELR510444_Troubleshooting start Precipitation Observed in Media check_stock Step 1: Verify Stock Solution Integrity start->check_stock stock_ok Is the stock solution clear and fully dissolved? check_stock->stock_ok reprepare_stock Action: Prepare fresh stock solution stock_ok->reprepare_stock No check_dilution Step 2: Evaluate Dilution Protocol stock_ok->check_dilution Yes reprepare_stock->check_dilution dilution_ok Was the dilution performed correctly? check_dilution->dilution_ok revise_dilution Action: Revise dilution procedure dilution_ok->revise_dilution No check_media Step 3: Assess Media Compatibility dilution_ok->check_media Yes revise_dilution->check_media media_ok Are there known media compatibility issues? check_media->media_ok modify_media Action: Modify media conditions media_ok->modify_media Yes contact_support Problem Persists: Contact Technical Support media_ok->contact_support No modify_media->contact_support

Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Stock Solution Preparation

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is consistently reported to be at least 37 mg/mL, with some sources indicating it can be as high as 73 mg/mL.[1][2] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound.[1]

Q3: How should I store the this compound stock solution?

A3: Store the stock solution in tightly sealed vials at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Storage TemperatureDuration
-20°CUp to 1 year[3]
-80°CUp to 2 years[3]
Working Solution and Media Compatibility

Q4: I observed a precipitate after diluting my this compound stock solution into the cell culture medium. What could be the cause?

A4: Precipitation upon dilution into aqueous media can occur for several reasons:

  • High Final Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution. To mitigate this, add the stock solution dropwise while gently vortexing the medium.

  • Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[4]

  • pH and Temperature: The pH and temperature of the cell culture medium can influence the stability and solubility of the compound.

Q5: What is the recommended final concentration of DMSO in the cell culture medium?

A5: To avoid solvent-induced cytotoxicity and precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.

Q6: Can I dissolve this compound directly in aqueous buffers like PBS?

A6: Direct dissolution in aqueous buffers is generally not recommended due to the hydrophobic nature of this compound. It is best to first prepare a concentrated stock solution in DMSO.

Experimental Protocols

Detailed Protocol for Preparing a 10 mM this compound Stock Solution and a 10 µM Working Solution

Materials:

  • This compound powder (Molecular Weight: 368.47 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

Part 1: Preparation of 10 mM Stock Solution

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh out 3.68 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Part 2: Preparation of 10 µM Working Solution in Cell Culture Medium

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Calculate Dilution: To prepare a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution.

  • Dilution: In a sterile conical tube, add 999 µL of the pre-warmed cell culture medium.

  • Add Stock Solution: While gently vortexing the medium, add 1 µL of the 10 mM this compound stock solution dropwise to the medium. This gradual addition helps to prevent precipitation.

  • Final Mix: Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex vigorously.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments.

Signaling Pathway Diagram

This compound is a microtubule disruptor that leads to mitotic arrest and apoptosis in cancer cells.

ELR510444_Pathway elr This compound tubulin Tubulin Polymerization elr->tubulin Inhibits microtubule Microtubule Formation tubulin->microtubule spindle Mitotic Spindle Assembly microtubule->spindle mitosis Mitotic Arrest spindle->mitosis Disrupts apoptosis Apoptosis mitosis->apoptosis

This compound mechanism of action.

References

ELR510444 off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ELR510444. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell-based assays.

Understanding this compound's Dual Mechanism of Action

This compound is a small molecule with a dual mechanism of action that is dependent on its concentration. At lower concentrations, it primarily acts as an inhibitor of Hypoxia-Inducible Factor (HIF) signaling. At higher concentrations, it functions as a potent microtubule-disrupting agent. Understanding this dose-dependent activity is critical for accurate experimental design and data interpretation.

Primary (On-Target) Effect: Inhibition of tubulin polymerization by binding to the colchicine site, leading to microtubule disruption, mitotic arrest, and apoptosis.[1][2][3][4][5]

Secondary ("Off-Target") Effect: Inhibition of HIF-1α and HIF-2α expression, which is particularly effective in von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells.[3][6][7][8]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various cell lines and assays.

Cell Line Assay Parameter Value Reference
MDA-MB-231 (Breast Cancer)Cell ProliferationIC5030.9 nM[1][2][3][5]
A-10 (Vascular Smooth Muscle)Microtubule DepolymerizationEC5021 nM[2]
Tumor Endothelial CellsCell Shape AlterationEffective Concentration30 nM[1][3]
VHL-null RCC CellsApoptosis InductionPreferential Apoptosis10 nM[6]
RCC Cells (VHL status independent)Apoptosis InductionGeneral Apoptosis30 nM - 1000 nM[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Immunofluorescence Staining for Microtubule Disruption

Objective: To visualize the effect of this compound on the microtubule network within cells.

Materials:

  • Adherent cells (e.g., A-10, HeLa)

  • Glass coverslips

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 18 hours).

  • Wash the cells gently with PBS.

  • Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

  • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 30-60 minutes.

  • Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry for Mitotic Arrest

Objective: To quantify the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with this compound.

Materials:

  • Suspension or adherent cells (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and treat with this compound and a vehicle control for a predetermined time (e.g., 24 hours).

  • Harvest the cells. For adherent cells, use trypsin-EDTA to detach them.

  • Wash the cells with PBS and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in PBS and fix by adding ice-cold 70% ethanol dropwise while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours for fixation.

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

Western Blotting for HIF-1α Expression

Objective: To determine the effect of this compound on the protein levels of HIF-1α.

Materials:

  • Renal cell carcinoma cells (e.g., 786-O, A498) or other suitable cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Hypoxia-inducing agent (e.g., cobalt chloride) or hypoxia chamber

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or α-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture cells and treat with this compound and a vehicle control. For positive controls, treat cells to induce hypoxia.

  • Lyse the cells in lysis buffer. Due to the rapid degradation of HIF-1α in the presence of oxygen, it is recommended to work quickly and keep samples on ice. The use of nuclear extracts can improve detection.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Visualizations

Signaling Pathway of this compound's Dual Action

ELR510444_Pathway cluster_low_conc Low Concentration (e.g., 10-30 nM) cluster_high_conc High Concentration (e.g., >30 nM) ELR_low This compound HIF_alpha HIF-1α / HIF-2α ELR_low->HIF_alpha Inhibits Expression Proteasome Proteasomal Degradation HIF_alpha->Proteasome Degradation VEGF VEGF Secretion HIF_alpha->VEGF Promotes VHL VHL VHL->HIF_alpha Promotes Degradation (in normoxia) Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes ELR_high This compound Tubulin Tubulin Dimers ELR_high->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Disrupts Formation Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Dual mechanism of this compound based on concentration.

Experimental Workflow for Assessing Microtubule Disruption

Microtubule_Workflow start Start: Seed Cells on Coverslips treat Treat with this compound (and controls) start->treat fix Fix Cells (e.g., PFA or Methanol) treat->fix permeabilize Permeabilize (if PFA fixed) fix->permeabilize block Block Non-specific Binding permeabilize->block primary_ab Incubate with Primary Antibody (anti-tubulin) block->primary_ab secondary_ab Incubate with Secondary Antibody & DAPI primary_ab->secondary_ab mount Mount Coverslips secondary_ab->mount image Image with Fluorescence Microscope mount->image analyze Analyze Microtubule Integrity and Cell Morphology image->analyze

Caption: Workflow for immunofluorescence analysis of microtubules.

Troubleshooting and FAQs

Q1: I am not observing any effect of this compound on my cells. What could be the reason?

A1:

  • Concentration: this compound has a dual mechanism of action that is dose-dependent. Ensure you are using the appropriate concentration for the effect you wish to study. For microtubule disruption and mitotic arrest, concentrations above 30 nM are typically required. For HIF inhibition, lower concentrations (around 10-30 nM) may be more effective, especially in sensitive cell lines.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.

  • Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. We recommend preparing fresh dilutions for each experiment.

  • Incubation Time: The duration of treatment may be insufficient. For mitotic arrest, an incubation time of 16-24 hours is often necessary.

Q2: I am seeing significant cell death even at low concentrations of this compound. How can I mitigate this?

A2:

  • VHL Status: VHL-deficient cell lines are particularly sensitive to this compound-induced apoptosis due to its HIF inhibitory effects.[6][7] If you are not intending to study apoptosis, consider using a VHL-proficient cell line or reducing the concentration and/or incubation time.

  • Toxicity vs. Specific Effect: To distinguish between general toxicity and a specific mechanistic effect, you can perform a time-course experiment to identify the earliest time point at which your desired effect (e.g., microtubule disruption) is observable before widespread cell death occurs.

Q3: My Western blot for HIF-1α shows no bands or very weak bands, even in my positive control. What should I do?

A3:

  • Protein Degradation: HIF-1α is rapidly degraded under normoxic conditions. It is crucial to minimize the time between cell harvesting and lysis and to always keep samples on ice. Lysing cells directly in the loading buffer can also help preserve the protein.

  • Nuclear Extraction: Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts for your Western blot will enrich the protein and improve detection.

  • Hypoxia Induction: Ensure that your method for inducing hypoxia (e.g., cobalt chloride treatment or a hypoxia chamber) is effective. You should always include a known positive control cell lysate if possible.

  • Antibody Quality: Verify the quality and optimal dilution of your primary antibody.

Q4: In my immunofluorescence experiment, the microtubule staining is weak or has high background.

A4:

  • Fixation Method: The choice of fixative can impact the quality of microtubule staining. Methanol fixation can sometimes provide better preservation of the microtubule network compared to paraformaldehyde.

  • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentrations that provide a strong signal with low background.

  • Blocking and Washing: Ensure that you are adequately blocking non-specific binding and performing thorough washes between antibody incubation steps.

Q5: How can I confirm that the observed effects of this compound are due to its interaction with tubulin?

A5:

  • In Vitro Tubulin Polymerization Assay: The most direct way to confirm the interaction is to perform an in vitro tubulin polymerization assay. This compound should inhibit the polymerization of purified tubulin in a dose-dependent manner.

  • Colchicine Competition Assay: Since this compound binds to the colchicine-binding site on tubulin, you can perform a competition assay with colchicine to demonstrate this specific interaction.[1][2]

Q6: Can this compound be used in animal models?

A6: Yes, this compound has been shown to have potent antitumor activity in an MDA-MB-231 xenograft model and in 786-O and A498 RCC xenograft models.[6] It is orally available.[6]

For further assistance, please contact our technical support team.

References

ELR510444 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of ELR510444, a potent microtubule disruptor. Adherence to these guidelines is critical for ensuring the compound's efficacy and obtaining reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for this compound?

A1: The optimal storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. Below is a summary of the recommended storage temperatures and durations.

Q2: I notice some variability in the recommended storage times from different suppliers. What should I do?

A2: It is advisable to follow the storage instructions provided by the specific supplier from whom you purchased the compound. If in doubt, adhering to the more conservative storage duration is a safe practice. For long-term storage, -80°C is consistently recommended for solutions.

Q3: My this compound solution has been stored for longer than the recommended period. Can I still use it?

A3: Using a solution beyond its recommended storage period is not advised as the compound may have degraded, which can lead to inaccurate experimental results. If you must use an older stock, it is highly recommended to perform a quality control check, such as analytical HPLC, to assess its purity and integrity.

Q4: I see precipitates in my this compound solution after thawing. What should I do?

A4: Precipitates can form if the compound's solubility limit is exceeded or if the solvent has evaporated. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If it does not fully redissolve, it may indicate precipitation due to solvent evaporation or degradation. In such cases, the solution should be discarded. To avoid this, ensure vials are tightly sealed.

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1] Prepare single-use aliquots of your stock solution to minimize the number of times the main stock is thawed.

Quantitative Data Summary

For easy reference, the following table summarizes the storage conditions for this compound in both solid and solvent forms based on available data.

FormStorage TemperatureRecommended DurationSource
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C2 years[2]
-80°C6 months[1]
-20°C1 year[2]
-20°C1 month[1]

Note: Discrepancies in storage durations exist between suppliers. Always refer to the certificate of analysis provided with your specific lot of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous DMSO (or other suitable solvent)

    • Sterile, tightly sealed vials

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM). This compound has a molecular weight of 368.47 g/mol .

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.

    • Once fully dissolved, create single-use aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at the recommended temperature (-20°C or -80°C).

Visual Guides

Diagram 1: Recommended Handling and Storage Workflow for this compound

G reception Receive this compound Powder store_powder Store Powder at -20°C or 4°C reception->store_powder Long-term storage prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) reception->prepare_stock store_powder->prepare_stock For immediate use aliquot Create Single-Use Aliquots prepare_stock->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution use_in_experiment Use in Experiment store_solution->use_in_experiment Thaw one aliquot G This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to colchicine site microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_spindle Aberrant Mitotic Spindles microtubule->mitotic_spindle Leads to mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Technical Support Center: ELR510444 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound designated ELR510444, as no public data is available for a substance with this identifier. The experimental issues, protocols, and data are representative of common challenges encountered with novel small molecule kinase inhibitors in a research setting.

This guide is intended for researchers, scientists, and drug development professionals working with the hypothetical p38 MAPK inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). Its primary mechanism of action is to block the phosphorylation of downstream substrates of p38, such as MAPKAPK2 (MK2), thereby inhibiting the cellular stress response and inflammatory cytokine production.

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is expected to show the highest efficacy in cell lines where the p38 MAPK pathway is constitutively active or can be robustly stimulated. This includes various cancer cell lines (e.g., certain types of breast and lung cancer) and immune cells (e.g., macrophages and monocytes) upon stimulation with lipopolysaccharide (LPS) or cytokines like TNF-α.

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound should be stored as a lyophilized powder at -20°C. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to light.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Q: We are observing significant well-to-well and experiment-to-experiment variability in our cell-based viability assays to determine the IC50 of this compound. What are the potential causes and solutions?

A: Inconsistent IC50 values are a common issue. The table below summarizes potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution
Compound Solubility Ensure this compound is fully dissolved in the final culture medium. The final DMSO concentration should be kept low and consistent across all wells (typically <0.5%). Visually inspect for precipitation.
Cell Seeding Density Optimize and strictly control the cell seeding density. High or low confluency can significantly impact cellular response to inhibitors.
Assay Incubation Time The timing of compound addition and the final assay readout are critical. Ensure these timings are consistent across all experiments. A time-course experiment may be needed to determine the optimal endpoint.
Reagent Quality Use fresh, high-quality reagents, including cell culture media, serum, and assay components.
Cell Line Instability High-passage number cells can exhibit genetic drift. Use low-passage cells and regularly perform cell line authentication.
Issue 2: Low Signal-to-Background Ratio in Western Blots for Phospho-Substrates

Q: Our Western blots for phosphorylated MK2 (p-MK2), a downstream target of p38, show a very weak signal, making it difficult to quantify the inhibitory effect of this compound. How can we improve this?

A: A low signal-to-background ratio can obscure the detection of target modulation. The following workflow and tips can help enhance your results.

G cluster_0 Pre-Experiment Optimization cluster_1 Lysis and Protein Handling cluster_2 Western Blotting cluster_3 Detection stim_opt Optimize Stimulant (e.g., LPS, Anisomycin) Concentration and Time cell_density Ensure Optimal Cell Lysis Density stim_opt->cell_density lysis_buffer Use Fresh Lysis Buffer with Phosphatase & Protease Inhibitors quant Accurate Protein Quantification (e.g., BCA Assay) lysis_buffer->quant loading Load Equal Protein Amounts (15-30 µg) transfer Optimize Transfer Conditions (Membrane type, Time, Voltage) loading->transfer blocking Block with 5% BSA in TBST (Avoid Milk for Phospho-Ab) transfer->blocking ab_incubation Primary Antibody Incubation (4°C, Overnight) blocking->ab_incubation secondary_ab Use High-Quality Secondary Antibody ecl Use Femto-level ECL Substrate for Low-Abundance Proteins secondary_ab->ecl imaging Optimize Image Exposure Time ecl->imaging

Caption: Workflow for optimizing phospho-protein detection.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for p-p38 and p-MK2
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Starve cells in serum-free medium for 4 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (or DMSO vehicle) for 1 hour.

  • Stimulation: Stimulate the cells with a p38 activator (e.g., 200 ng/mL Anisomycin) for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-p38, anti-p-MK2, total-p38, GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound within the p38 MAPK signaling cascade.

G cluster_input cluster_pathway cluster_inhibitor cluster_output Stress UV, Osmotic Shock MKK3_6 MKK3/6 Stress->MKK3_6 Cytokines TNF-α, IL-1β Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Downstream Transcription Factors (e.g., ATF2, CREB) p38->Downstream phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Response Downstream->Response This compound This compound This compound->p38 inhibits

Caption: this compound inhibits p38 MAPK phosphorylation activity.

Technical Support Center: Improving the In Vivo Efficacy of ELR510444

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ELR510444. The information is designed to address specific issues that may be encountered during in vivo experiments and to help optimize the compound's efficacy.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound has a dual mechanism of action. At lower concentrations (e.g., 10 nM), it functions as a Hypoxia-Inducible Factor (HIF) inhibitor, decreasing the protein expression of both HIF-1α and HIF-2α.[1] This leads to reduced secretion of vascular endothelial growth factor (VEGF), a key driver of angiogenesis.[1][2] At higher concentrations (30 nM and above), this compound also acts as a potent microtubule-disrupting agent.[1][3][4] It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization, which causes cell cycle arrest in mitosis and induces apoptosis.[3][4] This dual action provides both anti-angiogenic and vascular-disrupting properties.[1][5]

Q2: In which cancer models has this compound shown in vivo efficacy? A2: this compound has demonstrated significant in vivo antitumor activity in xenograft models of Renal Cell Carcinoma (RCC), specifically 786-O and A498 cell lines, and in a breast cancer model using MDA-MB-231 cells.[1][3][6][7] In RCC models, treatment significantly decreased mean tumor volume, which was associated with reduced tumor cell proliferation, increased apoptosis, and enhanced necrosis.[1][5]

Q3: Is this compound susceptible to common drug resistance mechanisms? A3: this compound appears to circumvent two clinically relevant mechanisms of drug resistance. It is not a substrate for the P-glycoprotein (Pgp) drug efflux pump and retains its activity in cell lines that overexpress βIII-tubulin.[4][6][7] However, its efficacy against RCC cells is influenced by the von Hippel-Lindau (VHL) gene status. VHL-deficient cells, which have constitutively high HIF activity, are more sensitive to the apoptosis induced by this compound at lower concentrations.[1][5]

Q4: How should this compound be stored? A4: For long-term storage (months to years), this compound should be kept as a solid powder in a dry, dark environment at -20°C.[8] For short-term storage (days to weeks), it can be kept at 0 - 4°C.[8] Stock solutions are typically stored at -20°C for up to one year or -80°C for up to two years.[6]

Section 2: Troubleshooting Guide

Q: I am not observing the expected level of tumor growth inhibition in my xenograft model. What are the potential issues? A: Suboptimal in vivo efficacy can arise from several factors related to formulation, dosage, or the specific experimental model.

  • Issue 1: Compound Formulation and Administration

    • Solubility: this compound is soluble in DMSO but not in water.[8] For in vivo administration, it must be prepared in a suitable vehicle. Ensure the compound is fully dissolved before administration. Using freshly opened, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[6][9]

    • Route of Administration: Published studies with successful outcomes have used oral administration (gavage).[1][3] If you are using a different route, such as intraperitoneal (i.p.) or intravenous (i.v.), the pharmacokinetics and resulting efficacy may differ significantly.

  • Issue 2: Dosing Regimen

    • Dose Level: The effective dose is model-dependent. In RCC xenograft models (786-O and A498), a dose of 8 mg/kg was shown to be effective.[1] In the MDA-MB-231 breast cancer model, dose-dependent antitumor effects were observed at 3 and 6 mg/kg.[3] You may need to perform a dose-response study to find the Maximum Tolerated Dose (MTD) and optimal effective dose for your specific model.

    • Dosing Schedule: A common schedule is once daily for 5 consecutive days (QDx5) for a duration of 2-4 weeks.[1][3] An inconsistent or infrequent dosing schedule may not maintain sufficient plasma concentration of the drug.

  • Issue 3: Tumor Model Characteristics

    • VHL Status: For RCC models, VHL-deficient cells are hypersensitive to this compound's HIF-inhibiting effects.[1] If your RCC model has functional VHL, it may be more resistant, especially at lower doses where microtubule disruption is less pronounced.

    • Tumor Vasculature: The compound's anti-angiogenic and vascular-disrupting properties suggest it may be most effective against highly vascularized tumors.[1]

  • Issue 4: Pharmacokinetics

    • Metabolism: Repeated administration of a compound can sometimes induce its own metabolism, potentially lowering plasma concentrations over time.[10] While not specifically reported for this compound, this is a general consideration in pharmacology. A pharmacokinetic study to measure plasma levels of this compound after dosing could help diagnose this issue.

Section 3: Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Cell Line Cancer Type Target/Metric IC50 / EC50 Value Citation
MDA-MB-231 Breast Cancer Proliferation 30.9 nM [3][4][6]
A-10 Rat Aortic Smooth Muscle Microtubule Depolymerization 21 nM [3][4]
AsPC-1 Pancreatic Cancer Proliferation 0.19 µM (for Parbendazole, a similar agent) [11]

| Capan-2 | Pancreatic Cancer | Proliferation | 0.36 µM (for Parbendazole, a similar agent) |[11] |

Table 2: In Vivo Efficacy of this compound

Tumor Model (Cell Line) Animal Model Dose Administration Schedule Key Outcome Citation
786-O (RCC) Nude Mice 8 mg/kg Oral QDx5 for 2 weeks Significant decrease in mean tumor volume [1]
A498 (RCC) Nude Mice 8 mg/kg Oral QDx5 for 2 weeks Significant decrease in mean tumor volume [1]

| MDA-MB-231 (Breast) | Nude Mice | 3, 6, 12.5 mg/kg | Oral | Once daily for 28 days | Dose-dependent antitumor effects |[3] |

Section 4: Key Experimental Protocols

Protocol 1: In Vivo Xenograft Efficacy Study This protocol is adapted from methodologies described for RCC xenograft models.[1]

  • Cell Culture: Culture 786-O or A498 RCC cells in appropriate media until they reach ~80% confluency.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Inject 1x10⁷ cells suspended in a suitable medium (e.g., 50% Matrigel/50% RPMI) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize animals into treatment and vehicle control groups.

  • Compound Preparation: Prepare this compound in a vehicle suitable for oral administration. A common vehicle for hydrophobic compounds is 0.5% methylcellulose with 0.1% Tween 80 in sterile water.

  • Administration: Administer this compound orally (e.g., at 8 mg/kg) or vehicle control to the respective groups. A typical schedule is once daily for 5 consecutive days, repeated for 2-4 weeks.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.

    • Monitor animal weight and overall health throughout the study to assess toxicity. No significant weight loss was observed in published studies.[1]

  • Endpoint Analysis: At the end of the study, euthanize the animals and harvest tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Protocol 2: Immunohistochemistry (IHC) for Proliferation and Apoptosis This protocol outlines the analysis of harvested tumors for key cellular markers.[1]

  • Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount them on slides.

  • Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Staining for Proliferation (PCNA):

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against Proliferating Cell Nuclear Antigen (PCNA).

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Staining for Apoptosis (Cleaved Caspase-3):

    • Follow the same blocking and incubation steps using a primary antibody specific for cleaved caspase-3.

  • Imaging and Quantification: Image the stained slides and quantify the percentage of positive-staining cells in multiple fields of view per tumor.

Section 5: Visual Guides

G cluster_0 Molecular Mechanisms of this compound VHL VHL Loss (in some RCC) HIF HIF-1α / HIF-2α Stabilization VHL->HIF VEGF VEGF Secretion HIF->VEGF Angio Angiogenesis VEGF->Angio TumorGrowth Tumor Growth Inhibition Angio->TumorGrowth Tubulin β-Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Mitosis Mitotic Arrest Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis ELR_low This compound (Low Conc.) ELR_low->HIF Inhibits ELR_high This compound (High Conc.) ELR_high->Microtubule Inhibits (Colchicine Site) Apoptosis->TumorGrowth

Caption: Dual signaling pathways targeted by this compound.

G start Start: In Vivo Efficacy Study step1 1. Cell Culture & Implantation of Tumor Cells start->step1 step2 2. Monitor Tumor Growth (to ~100-150 mm³) step1->step2 step3 3. Randomize Mice into Vehicle & Treatment Groups step2->step3 step4 4. Prepare & Administer This compound or Vehicle (Oral) step3->step4 step5 5. Monitor Tumor Volume & Animal Weight (2-3x / week) step4->step5 step6 6. Endpoint: Harvest Tumors for Analysis (IHC, WB) step5->step6 end End: Data Analysis & Reporting step6->end

Caption: Standard experimental workflow for an in vivo study.

G start Suboptimal In Vivo Efficacy Observed q1 Is the formulation correct? (Soluble in vehicle) start->q1 a1_yes Check Dosage q1->a1_yes Yes a1_no Action: Reformulate. Use anhydrous DMSO. Ensure complete dissolution. q1->a1_no No q2 Is the dose & schedule optimal for the model? a1_yes->q2 end Problem Identified a1_no->end a2_yes Check Tumor Model q2->a2_yes Yes a2_no Action: Perform MTD study. Adjust dose based on literature (e.g., 3-8 mg/kg). q2->a2_no No q3 Is the tumor model appropriate? (e.g., VHL status, vascularization) a2_yes->q3 a2_no->end a3_yes Action: Consider PK/PD study to measure drug exposure at the tumor site. q3->a3_yes Yes a3_no Action: Select a more sensitive cell line (e.g., VHL-deficient RCC). q3->a3_no No a3_yes->end a3_no->end

Caption: A logical troubleshooting guide for in vivo experiments.

References

Technical Support Center: ELR510444 Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ELR510444" does not correspond to a publicly documented agent. This guide provides representative information and troubleshooting advice applicable to the dose-response analysis of a generic small molecule kinase inhibitor. The data and specific protocols are illustrative.

Frequently Asked Questions (FAQs)

1. What is a dose-response curve and why is it important for this compound?

A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug like this compound and its observed biological effect.[1][2][3][4] It is crucial for characterizing the potency and efficacy of the compound. Key parameters derived from this curve, such as the IC50 or EC50, quantify how much of the drug is needed to achieve a certain level of response.[2][5]

2. What are IC50 and EC50, and how do they differ?

  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor (like this compound, assuming it's an inhibitor) required to reduce a specific biological or biochemical response by 50%.[5]

  • EC50 (Half-maximal Effective Concentration): This is the concentration of a drug that induces a response halfway between the baseline and the maximum effect.[5]

For an inhibitor like this compound, the IC50 is the most relevant metric of its potency.[5]

3. What is the mechanism of action for a kinase inhibitor like this compound?

Protein kinase inhibitors (PKIs) are a class of drugs that block the action of protein kinases.[6] By binding to these enzymes, they interfere with signaling pathways that control cellular processes like growth, proliferation, and survival.[7][8][9] Many kinase inhibitors are used in cancer therapy to target hyperactive signaling pathways in tumor cells.[6][9]

4. Which experimental model is best for my this compound dose-response assay?

The choice of model depends on your research question.[10]

  • Biochemical assays (using purified kinases) are useful for determining direct inhibitory activity on the target.

  • Cell-based assays (using cancer cell lines) provide insights into the compound's effects in a more biologically relevant context, accounting for factors like cell permeability and off-target effects.[11]

5. How many drug concentrations and replicates should I use?

It is recommended to use 5-10 concentrations spanning a wide range to adequately define the top and bottom plateaus of the curve.[1] Using a logarithmic or semi-logarithmic dilution series is standard practice.[12] A minimum of three biological replicates is typically recommended for statistical robustness.[13]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High variability between replicates Pipetting errors, inconsistent cell seeding density, cell health issues, or edge effects in the microplate.[11][14]Ensure proper pipetting technique. Optimize and standardize cell seeding density.[11] Always use healthy, low-passage cells.[11] To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile media/PBS.[14]
Incomplete or flat dose-response curve The concentration range tested is too narrow or not centered around the IC50. The compound may have low potency or be insoluble at higher concentrations. The assay window is too small.Test a broader range of concentrations (e.g., from 1 nM to 100 µM). Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and doesn't precipitate in the culture medium. Optimize the assay to maximize the signal-to-background ratio.
Curve does not reach 0% or 100% The highest concentration used is not sufficient to cause maximal inhibition, or the compound has partial activity. The data may not have been normalized correctly.Extend the concentration range. If the curve consistently plateaus above 0% inhibition, this compound may be a partial inhibitor. Ensure you have appropriate controls (e.g., vehicle-only for 100% activity, and a known potent inhibitor for 0% activity) for proper data normalization.[15]
Calculated IC50 value seems incorrect or inconsistent Poor curve fit due to high data scatter. The chosen non-linear regression model is inappropriate. Variability in experimental conditions between assays.[16]Review the R-squared value of your curve fit (aim for >0.95). Ensure the top and bottom plateaus are well-defined by your data points.[15] Use a standard four-parameter logistic model for sigmoidal curves.[16] Standardize all assay parameters, including cell passage number, incubation times, and reagent lots.[11][17]
High background signal Autofluorescence from the compound or cell culture medium (e.g., phenol red).[18] Non-specific binding.If using a fluorescence-based assay, check for compound autofluorescence. Use phenol red-free medium.[18] Include appropriate controls to subtract background signal.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Cell Viability Assay

Concentration (nM)% Inhibition (Mean ± SD)
0.12.5 ± 1.1
18.2 ± 2.5
1025.6 ± 4.3
5048.9 ± 3.8
10065.1 ± 5.2
50088.7 ± 2.9
100095.4 ± 1.8
500098.1 ± 0.9

Table 2: Calculated Potency of this compound

ParameterValue
IC50 52.3 nM
Hill Slope 1.2
R² of Curve Fit 0.992

Experimental Protocols

Cell-Based Viability Assay Protocol

This protocol describes a typical experiment to determine the IC50 of this compound using a cell-based viability assay (e.g., CellTiter-Glo®).

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549) in appropriate media and conditions. Ensure cells are in the logarithmic growth phase and show high viability.[14]

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well, clear-bottom, black-walled plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11][18]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute these stocks into the cell culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.[19]

  • Cell Treatment: Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls and no-cell (blank) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Equilibrate the plate and the viability reagent to room temperature. Add the viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the average signal from the blank wells from all other wells.

    • Normalize the data by setting the average signal from the vehicle-only control wells as 100% viability (0% inhibition) and the signal from a positive control (e.g., a high concentration of a known cytotoxic agent) or no cells as 0% viability (100% inhibition).

    • Plot the percent inhibition against the log-transformed concentrations of this compound.

    • Fit the data to a four-parameter non-linear regression model to determine the IC50 value.[1][16]

Mandatory Visualizations

ELR510444_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the RAF kinase.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate C 3. Treat Cells with This compound A->C B 2. Prepare Serial Dilution of this compound B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add Viability Reagent D->E F 6. Read Signal (e.g., Luminescence) E->F G 7. Normalize Data to Controls F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate IC50 (Non-linear Regression) H->I

Caption: Experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: ELR510444 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ELR510444 in animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential toxicities during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental small molecule that functions as a microtubule disruptor.[1][2][3] It binds to the colchicine-binding site on tubulin, which inhibits tubulin polymerization.[1][2] This disruption of the microtubule network leads to mitotic arrest and ultimately apoptosis in rapidly dividing cells, such as cancer cells.[1][4] Additionally, this compound has been shown to inhibit hypoxia-inducible factor (HIF), suggesting it also possesses anti-angiogenic and vascular-disrupting properties.[5][6]

Q2: What are the reported therapeutic effects of this compound in animal models?

A2: In preclinical xenograft models of renal cell carcinoma and breast cancer, this compound has demonstrated significant antitumor activity.[3][5] Studies have shown that it can reduce tumor volume and is described as having at least a 2-fold therapeutic window in a breast cancer model.[3][4] At a dose of 8 mg/kg administered orally for two weeks on a QDx5 schedule in a renal cell carcinoma model, the compound was reported to be very well tolerated, with no significant animal weight loss observed.[5]

Q3: What are the known or potential toxicities of this compound in animal models?

A3: Specific public data on the toxicology of this compound is limited. However, based on its mechanism of action as a microtubule disruptor and a vascular disrupting agent (VDA), potential class-related toxicities should be considered.[2] Compounds in this class, such as colchicine, have been associated with gastrointestinal toxicity, myelosuppression, and cardiotoxicity.[7] Vascular disrupting agents as a class have been linked to cardiovascular side effects, including changes in blood pressure and heart rate. Therefore, careful monitoring of these parameters is recommended during in vivo studies with this compound.

Q4: What is the recommended starting dose for in vivo efficacy studies?

A4: A previously reported effective and well-tolerated dose in a mouse xenograft model of renal cell carcinoma was 8 mg/kg, administered orally on a daily for 5 days schedule.[5] However, the optimal dose will depend on the specific animal model, tumor type, and administration route. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific experimental setup.

Q5: How can I monitor for potential toxicities during my animal studies?

A5: Regular monitoring of animal health is critical. This should include:

  • Daily clinical observations: Note any changes in behavior, posture, activity level, and grooming.

  • Body weight: Measure body weight at least twice weekly. Significant weight loss can be an early indicator of toxicity.

  • Complete Blood Counts (CBC): Perform periodic blood draws to monitor for signs of myelosuppression (e.g., neutropenia, thrombocytopenia).

  • Serum Chemistry: Analyze blood samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

  • Cardiovascular monitoring: If feasible, monitor heart rate and blood pressure, especially given the potential for cardiovascular effects associated with vascular disrupting agents.[2]

  • Post-mortem analysis: Conduct gross necropsy and histopathological examination of major organs at the end of the study to identify any tissue damage.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Body Weight Loss (>15%) Drug-related toxicity, likely affecting the gastrointestinal tract or causing systemic effects.- Immediately reduce the dose of this compound for subsequent cohorts.- Consider a less frequent dosing schedule.- Provide supportive care, such as supplemental nutrition and hydration.- Euthanize animals that exceed a predetermined weight loss endpoint according to IACUC guidelines.
Diarrhea or other signs of GI distress Direct toxicity to the rapidly dividing cells of the intestinal epithelium, a known side effect of microtubule inhibitors.[7]- Lower the dose of this compound.- Administer anti-diarrheal medication as a supportive measure, in consultation with a veterinarian.- Ensure animals have easy access to food and water.
Lethargy, hunched posture, rough coat General malaise due to systemic toxicity.- Reduce the dose or frequency of administration.- Perform a full clinical assessment, including blood work (CBC and serum chemistry) to identify the affected organ system(s).- Provide supportive care.
Pale mucous membranes, petechiae, or signs of bleeding Potential myelosuppression (anemia, thrombocytopenia).- Perform a CBC immediately.- If myelosuppression is confirmed, decrease the dose or interrupt dosing.- Consider a dosing holiday to allow for bone marrow recovery.
Irregular heart rate or changes in blood pressure Potential cardiotoxicity, a known risk for vascular disrupting agents.[2]- If cardiovascular monitoring is in place, reduce the dose and monitor closely.- For future studies, establish baseline cardiovascular parameters before dosing.- At necropsy, perform detailed histopathological analysis of the heart tissue.
No observable antitumor effect - Insufficient dose.- Poor bioavailability with the chosen route of administration.- Tumor model is resistant to the mechanism of action.- Increase the dose in a stepwise manner, carefully monitoring for toxicity.- Confirm the formulation and administration route are appropriate for this compound.- Test the compound in a different, potentially more sensitive, tumor model.

Quantitative Data Summary

The following tables provide an example of how to structure quantitative data from a dose-range finding study for this compound. Note: The data presented here is illustrative and not based on actual study results for this compound, as such data is not publicly available.

Table 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice

Dose Group (mg/kg, p.o., QDx5)Number of AnimalsMean Body Weight Change (%)Morbidity/MortalityClinical Observations
Vehicle Control5+5%0/5Normal
55+2%0/5Normal
105-5%0/5Mild, transient lethargy
205-12%1/5 (euthanized day 4)Moderate lethargy, hunched posture
405-20%3/5 (euthanized days 3-5)Severe lethargy, diarrhea

Table 2: Efficacy of this compound in a Xenograft Model

Treatment Group (mg/kg, p.o., QDx5)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 250-+8%
This compound (8)600 ± 15060+3%
This compound (15)300 ± 10080-8%

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Housing: Standard specific-pathogen-free (SPF) conditions with ad libitum access to food and water.

  • Acclimation: Acclimate animals for at least one week prior to the start of the study.

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) on each day of dosing.

  • Dose Groups: Establish a vehicle control group and at least 3-4 dose escalation groups.

  • Administration: Administer this compound or vehicle orally (p.o.) via gavage for five consecutive days (QDx5).

  • Monitoring:

    • Record clinical observations daily.

    • Measure body weight daily during the dosing period and three times a week thereafter for a total of 14 days.

    • Euthanize animals if they exhibit signs of severe distress or exceed a predetermined body weight loss endpoint (e.g., >20%).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity and results in a mean body weight loss of no more than 15% from which the animals recover.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

  • Cell Culture: Culture the desired cancer cell line under sterile conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups.

  • Treatment: Administer this compound or vehicle as determined by the MTD study.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

ELR510444_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Therapeutic Outcome This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site HIF HIF This compound->HIF Inhibits Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Reduced_Angiogenesis Reduced Angiogenesis HIF->Reduced_Angiogenesis Mitotic_Arrest Mitotic Arrest Microtubule_Depolymerization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Antitumor_Effect Antitumor Effect Apoptosis->Antitumor_Effect Reduced_Angiogenesis->Antitumor_Effect

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start MTD_Study MTD Study (Dose-Range Finding) Start->MTD_Study Efficacy_Study Xenograft Efficacy Study MTD_Study->Efficacy_Study Determine Safe & Efficacious Dose Toxicity_Assessment Toxicity Assessment (Clinical Obs, BW, CBC, Chem) Efficacy_Study->Toxicity_Assessment Data_Analysis Data Analysis (TGI, Statistical Analysis) Efficacy_Study->Data_Analysis Toxicity_Assessment->Efficacy_Study Dose Adjustment End End Data_Analysis->End

Caption: Preclinical experimental workflow for this compound.

References

Validation & Comparative

A Comparative Guide to Microtubule Disruption: ELR510444 vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamic nature of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. This guide provides an objective comparison of a novel microtubule disruptor, ELR510444, and the well-established drug, paclitaxel. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays.

Mechanism of Action: A Tale of Two Opposing Forces

While both this compound and paclitaxel target microtubules, they do so through opposing mechanisms, leading to different cellular outcomes and potential therapeutic advantages.

This compound: The Destabilizer

This compound is a potent microtubule-disrupting agent that functions by inhibiting the polymerization of tubulin.[1][2][3] It directly interacts with tubulin at the colchicine-binding site, which prevents the assembly of α- and β-tubulin dimers into microtubules.[1][2][3] This leads to a significant loss of cellular microtubules, resulting in the formation of aberrant mitotic spindles, mitotic arrest, and ultimately, apoptosis of cancer cells.[1][2][3] A key feature of this compound is its ability to circumvent common drug resistance mechanisms. It is not a substrate for the P-glycoprotein (Pgp) drug efflux pump and retains its activity in cell lines that overexpress βIII-tubulin, both of which are clinically relevant mechanisms of resistance to other microtubule-targeting agents.[1][2]

Paclitaxel: The Stabilizer

In contrast, paclitaxel is a microtubule-stabilizing agent.[4][5] It binds to the β-tubulin subunit of the microtubule polymer.[4][6] This binding event promotes the assembly of tubulin dimers into microtubules and inhibits their depolymerization.[4] The result is the formation of excessively stable and non-functional microtubule bundles.[4] This disruption of the normal dynamic instability of microtubules interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative differences in the activity of this compound and paclitaxel based on available experimental data.

FeatureThis compoundPaclitaxel
Mechanism of Action Microtubule DestabilizerMicrotubule Stabilizer
Binding Site Colchicine-binding site on tubulinβ-tubulin subunit within the microtubule
Effect on Tubulin Assembly Inhibits rate and extent of polymerization[1][2]Promotes polymerization and inhibits depolymerization[4]
IC50 (MDA-MB-231 cells) 30.9 ± 2.3 nM[1]Potency in the low nanomolar range[7][8]
Activity in P-glycoprotein overexpressing cells Not a substrate, circumvents resistance[1]Susceptible to efflux, reduced efficacy[1]
Activity in βIII-tubulin overexpressing cells Retains activity[1]Reduced efficacy
Relative Resistance (Rr) in SK-OV-3/MDR-1-6/6 cells 1.0[1]7.6[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of microtubule-targeting agents. Below are protocols for key experiments used to characterize compounds like this compound and paclitaxel.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in light scattering or fluorescence.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution

  • Glycerol

  • Test compounds (this compound, paclitaxel) and vehicle control (DMSO)

  • Temperature-controlled spectrophotometer or fluorometer with 96-well plate reading capability

Procedure:

  • Prepare the tubulin polymerization reaction mix on ice. A typical reaction contains tubulin (e.g., 3 mg/ml), General Tubulin Buffer, GTP (1 mM), and glycerol (10%).[9]

  • Add the test compound (e.g., this compound) or a positive control (e.g., paclitaxel, nocodazole) to the designated wells of a 96-well plate.[9][10] Include a vehicle control (DMSO).

  • Transfer the tubulin polymerization reaction mix to the wells containing the compounds.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[9]

  • Measure the absorbance at 340 nm or fluorescence (e.g., with a fluorescent reporter like DAPI) kinetically over a period of 60-90 minutes.[7][9][10]

  • Data Analysis: Plot the change in absorbance/fluorescence over time. Stabilizers like paclitaxel will show an increased rate and extent of polymerization, while destabilizers like this compound will show a decreased rate and extent compared to the vehicle control.[9]

Immunofluorescence Staining for Microtubule Visualization

This method allows for the direct visualization of the effects of compounds on the microtubule network within cells.

Materials:

  • Adherent cells (e.g., HeLa, A-10) grown on coverslips or in imaging plates

  • Culture medium

  • Test compounds (this compound, paclitaxel) and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the desired concentrations of this compound, paclitaxel, or vehicle for a specified time (e.g., 18 hours).[2]

  • Fixation: Wash the cells with PBS and then fix them. For microtubule staining, fixation with ice-cold methanol for 5-10 minutes at -20°C is often optimal.[11][12] Alternatively, paraformaldehyde fixation can be used.[11]

  • Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cells with Triton X-100 for 10-15 minutes to allow antibody entry.[11]

  • Blocking: Wash with PBS and then incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.[11][12]

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.[11]

  • Mounting and Imaging: Wash the cells with PBS, rinse with distilled water, and mount the coverslips onto microscope slides using mounting medium.[11] Visualize the microtubule network and nuclei using a fluorescence microscope.

Visualizing the Impact: Pathways and Workflows

Diagrams can help clarify the complex biological processes and experimental designs involved in comparing these two compounds.

G Cellular Consequences of Microtubule Disruption ELR This compound ColchicineSite Binds to Colchicine Site on Tubulin Dimers ELR->ColchicineSite InhibitPoly Inhibition of Microtubule Polymerization ColchicineSite->InhibitPoly MTLoss Net Loss of Microtubules InhibitPoly->MTLoss SpindleDefect Aberrant Mitotic Spindle Formation MTLoss->SpindleDefect Paclitaxel Paclitaxel BetaTubulin Binds to β-Tubulin in Microtubules Paclitaxel->BetaTubulin InhibitDepoly Inhibition of Microtubule Depolymerization BetaTubulin->InhibitDepoly MTStable Hyper-stabilization of Microtubules InhibitDepoly->MTStable MTStable->SpindleDefect MitoticArrest Mitotic Arrest (G2/M Phase) SpindleDefect->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathways of this compound and paclitaxel.

G Experimental Workflow for Comparing Microtubule Agents cluster_assays Parallel Assays start Start: Select Cancer Cell Line (e.g., MDA-MB-231) culture Cell Culture & Seeding start->culture treatment Treatment with this compound, Paclitaxel, & Vehicle Control (Dose-Response) culture->treatment viability Cell Viability Assay (e.g., SRB Assay) treatment->viability if_staining Immunofluorescence (Microtubule Staining) treatment->if_staining biochem In Vitro Tubulin Polymerization Assay treatment->biochem analysis Data Analysis viability->analysis if_staining->analysis biochem->analysis ic50 Calculate IC50 Values analysis->ic50 imaging Microscopy & Image Quantification analysis->imaging kinetics Polymerization Kinetics analysis->kinetics conclusion Comparative Assessment of Efficacy & Mechanism ic50->conclusion imaging->conclusion kinetics->conclusion

Caption: Workflow for comparing microtubule-targeting agents.

Conclusion

This compound and paclitaxel represent two distinct classes of microtubule-targeting agents that, despite their opposing mechanisms, converge on the common outcome of mitotic arrest and apoptosis. This compound acts as a microtubule destabilizer by binding to the colchicine site and inhibiting tubulin polymerization.[1][2][3] Paclitaxel, a classic chemotherapeutic, stabilizes microtubules by preventing their depolymerization.[4] The key potential advantage of this compound lies in its ability to overcome clinically relevant drug resistance mechanisms, such as P-glycoprotein-mediated efflux and βIII-tubulin overexpression, which can limit the efficacy of paclitaxel.[1] This suggests that this compound could be a valuable therapeutic option for patients with resistant tumors. Further investigation and clinical trials are warranted to fully elucidate the therapeutic potential of this novel microtubule disruptor.

References

A Head-to-Head Battle for Tubulin: Comparing the Binding Affinity of ELR-510444 and Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinity of two potent tubulin inhibitors, ELR-510444 and colchicine. Both compounds target the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis. This guide delves into the available experimental data to offer a clear comparison of their performance.

While a direct, side-by-side quantitative analysis of the binding affinity (Kd) for both ELR-510444 and colchicine to tubulin from a single study is not currently available in the published literature, a qualitative comparison can be made based on colchicine displacement assays and a quantitative comparison can be drawn from their half-maximal inhibitory concentrations (IC50) for tubulin polymerization.

Quantitative Comparison of Inhibitory Activity

Experimental data on the inhibition of tubulin polymerization provides a valuable metric for comparing the potency of ELR-510444 and colchicine. The IC50 value, representing the concentration of the inhibitor required to reduce the rate of tubulin polymerization by 50%, serves as a key performance indicator.

CompoundTargetAssay TypeIC50Reference
ELR-510444 Purified TubulinTubulin Polymerization Assay~5-10 µM[1]
Colchicine Purified TubulinTubulin Polymerization Assay~0.44 - 2.68 µM[2]

It is important to note that IC50 values can vary between studies due to different experimental conditions. However, the available data suggests that colchicine may have a lower IC50 for in vitro tubulin polymerization, indicating higher potency in this specific assay.

Experimental Methodologies

To ensure a thorough understanding of the presented data, this section details the experimental protocols for key assays used to characterize the binding and inhibitory activity of these compounds.

Tubulin Polymerization Assay

This assay measures the extent to which a compound inhibits the assembly of purified tubulin into microtubules.

Protocol:

  • Preparation of Tubulin: Purified tubulin (e.g., from porcine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Incubation: The tubulin solution is incubated at 37°C in the presence of various concentrations of the test compound (ELR-510444 or colchicine) or a vehicle control (e.g., DMSO).

  • Monitoring Polymerization: The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC50 value is calculated as the concentration of the inhibitor that reduces the maximum rate of polymerization by 50%.

Colchicine Displacement Assay

This assay is used to determine if a test compound binds to the colchicine binding site on tubulin.

Protocol:

  • Incubation: Purified tubulin is incubated with a fluorescent analog of colchicine or radiolabeled colchicine until binding equilibrium is reached.

  • Addition of Test Compound: Increasing concentrations of the test compound (ELR-510444) are added to the tubulin-colchicine complex.

  • Measurement of Displacement: The displacement of the labeled colchicine is measured by a decrease in fluorescence or radioactivity.

  • Data Analysis: The ability of the test compound to displace colchicine indicates that it binds to the same site. The concentration of the test compound required to displace 50% of the bound colchicine can be determined.

Surface Plasmon Resonance (SPR) for Binding Affinity (Hypothetical)

Protocol:

  • Immobilization: Purified tubulin is immobilized on the surface of an SPR sensor chip.

  • Binding Analysis: A series of concentrations of the analyte (ELR-510444 or colchicine) are flowed over the sensor surface.

  • Detection: The binding of the analyte to the immobilized tubulin is detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Signaling Pathways and Experimental Workflow

The interaction of ELR-510444 and colchicine with tubulin triggers a cascade of cellular events. The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing their binding affinities and the downstream signaling pathway initiated by their binding to tubulin.

G cluster_0 Experimental Workflow: Binding Affinity Comparison A Purified Tubulin D Binding Affinity Assay (e.g., Surface Plasmon Resonance) A->D E Inhibition Assay (Tubulin Polymerization) A->E B ELR-510444 (Test Compound) B->D B->E C Colchicine (Reference Compound) C->D C->E F Data Analysis D->F E->F G Quantitative Comparison (Kd, IC50) F->G

Caption: Workflow for comparing ELR-510444 and colchicine binding.

G cluster_1 Signaling Pathway: Tubulin Inhibition by ELR-510444 and Colchicine cluster_drugs ELR ELR-510444 TUB αβ-Tubulin Dimer ELR->TUB Binds to Colchicine Site MT Microtubule Polymerization ELR->MT Inhibition COL Colchicine COL->TUB Binds to Colchicine Site COL->MT Inhibition MTP Microtubule Dynamics (Polymerization/Depolymerization) SPINDLE Mitotic Spindle Formation MT->SPINDLE Required for ARREST Mitotic Arrest (G2/M Phase) SPINDLE->ARREST Disruption leads to APOP Apoptosis ARREST->APOP Triggers

References

A Comparative Guide to HIF Inhibitors: ELR-510444 vs. YC-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Hypoxia-Inducible Factor (HIF) inhibitors, ELR-510444 and YC-1. The information presented is based on available experimental data to assist researchers in making informed decisions for their pre-clinical studies.

Overview and Mechanism of Action

Hypoxia-Inducible Factors (HIFs) are key transcription factors that orchestrate the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIFs promote tumor growth, angiogenesis, and metastasis by upregulating the expression of various target genes. Consequently, inhibiting the HIF pathway has emerged as a promising strategy in cancer therapy.

ELR-510444 is a novel, orally available small-molecule inhibitor that targets both HIF-1α and HIF-2α.[1][2][3] Its mechanism of action is twofold: it directly inhibits HIF activity and also functions as a microtubule-disrupting agent, providing a dual-pronged antitumor effect.[1][2][3] The disruption of microtubules can lead to cell cycle arrest and apoptosis, contributing to its anti-cancer properties.[2]

YC-1 is a well-characterized HIF-1 inhibitor that acts at the post-translational level.[4][5] It prevents the recruitment of the p300/CBP co-activator to the C-terminal transactivation domain (CAD) of HIF-1α in a Factor Inhibiting HIF (FIH)-dependent manner.[4][5][6] This action effectively blocks the transcriptional activity of HIF-1. YC-1 has been shown to down-regulate both HIF-1α and HIF-2α.[4][5]

Quantitative Performance Data

Table 1: Quantitative Data for ELR-510444

ParameterCell Line / AssayResultReference
HIF-1α Activity InhibitionRCC4 cellsEffective at low nM concentrations[7]
Tubulin Polymerization Inhibition (IC50)Biochemical Assay10 µM[8]
Microtubule Depolymerization (EC50)A-10 cells21 nM[8]
Cell Proliferation Inhibition (IC50)MDA-MB-23130.9 nM[9]
Cell Proliferation Inhibition (IC50)Cancer Cell Line Panel9-43 nM[8]

Table 2: Quantitative Data for YC-1

ParameterCell Line / AssayResultReference
VEGF-Luciferase Activity Inhibition (IC50)MDA-MB-231 cells2.8 µM[10]
HIF-1α Protein ReductionPC-3 cellsNoticeable at 60 µM[11]
HRE-Luciferase Activity InhibitionPC-3 cellsDose-dependent[11]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

ELR510444_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus ELR510444 ELR-510444 HIF_alpha HIF-1α / HIF-2α This compound->HIF_alpha Inhibits expression Microtubules Microtubules This compound->Microtubules Disrupts HIF_complex Active HIF Complex HIF_alpha->HIF_complex HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of ELR-510444.

YC1_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus YC1 YC-1 FIH Factor Inhibiting HIF (FIH) YC1->FIH Stimulates binding to CAD p300 p300/CBP Co-activator YC1->p300 Prevents recruitment HIF_alpha HIF-1α CAD C-Terminal Transactivation Domain (CAD) HIF_alpha->CAD CAD->p300 Recruits FIH->CAD Binds to HIF_complex Active HIF Complex p300->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Target_Genes Target Gene Transcription HRE->Target_Genes

Caption: Mechanism of action of YC-1.

HIF_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_assays Downstream Analysis cluster_invivo In Vivo Xenograft Model Cell_Culture 1. Cancer Cell Culture (e.g., RCC4, PC-3) Induce_Hypoxia 2. Induce Hypoxia (e.g., 1% O2 or CoCl2) Cell_Culture->Induce_Hypoxia Treat_Inhibitor 3. Treat with Inhibitor (ELR-510444 or YC-1) Induce_Hypoxia->Treat_Inhibitor Harvest_Cells 4. Harvest Cells/Supernatant Treat_Inhibitor->Harvest_Cells Western_Blot A. Western Blot (HIF-1α protein levels) Harvest_Cells->Western_Blot Luciferase_Assay B. Luciferase Reporter Assay (HIF-1 transcriptional activity) Harvest_Cells->Luciferase_Assay qPCR C. qRT-PCR (HIF target gene mRNA) Harvest_Cells->qPCR ELISA D. ELISA (VEGF protein secretion) Harvest_Cells->ELISA Inject_Cells 1. Inject Cancer Cells into Immunocompromised Mice Tumor_Growth 2. Allow Tumors to Establish Inject_Cells->Tumor_Growth Treat_Mice 3. Treat Mice with Inhibitor (e.g., oral gavage, IP injection) Tumor_Growth->Treat_Mice Monitor_Tumor 4. Monitor Tumor Volume Treat_Mice->Monitor_Tumor Harvest_Tumor 5. Harvest Tumors for Analysis (Immunohistochemistry, Western Blot) Monitor_Tumor->Harvest_Tumor

Caption: General experimental workflow for evaluating HIF inhibitors.

Experimental Protocols

HIF-1α Western Blot Protocol

This protocol is designed to detect the levels of HIF-1α protein in cell lysates.

  • Cell Culture and Treatment: Plate cells (e.g., RCC4, PC-3) and allow them to adhere. Induce hypoxia by placing the cells in a hypoxic chamber (1% O2) or by treating with a chemical inducer like cobalt chloride (CoCl2) for the desired time. Treat cells with various concentrations of ELR-510444 or YC-1.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

HIF-1 Luciferase Reporter Assay Protocol

This assay measures the transcriptional activity of HIF-1.

  • Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing a hypoxia-response element (HRE) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with different concentrations of ELR-510444 or YC-1 and expose them to hypoxic conditions.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

In Vivo Tumor Xenograft Model Protocol

This protocol evaluates the in vivo efficacy of HIF inhibitors.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 786-O, A498) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Randomize the mice into treatment groups and administer ELR-510444 (e.g., by oral gavage) or YC-1 (e.g., by intraperitoneal injection) and a vehicle control daily or as per the established dosing schedule.

  • Tumor Monitoring: Measure tumor dimensions with calipers regularly to calculate tumor volume. Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for HIF-1α and markers of angiogenesis (e.g., CD31), or Western blotting.

Summary and Conclusion

Both ELR-510444 and YC-1 are potent inhibitors of the HIF pathway with demonstrated anti-tumor activity.

  • ELR-510444 presents a dual mechanism of action by inhibiting both HIF-1α/2α and microtubule dynamics.[1][2][3] This could be advantageous in overcoming resistance mechanisms and targeting a broader range of cancer cell vulnerabilities. The available data suggests its efficacy at nanomolar concentrations for cell proliferation inhibition.[8][9]

  • YC-1 is a well-established HIF-1 inhibitor with a more defined mechanism of action involving the FIH-dependent inhibition of p300 recruitment.[4][5] It has been extensively studied and serves as a valuable tool for investigating the HIF-1 signaling pathway.

The choice between these inhibitors will depend on the specific research question and experimental context. For studies requiring a dual-action compound with potent anti-proliferative and vascular-disrupting properties, ELR-510444 may be a suitable candidate. For investigations focused specifically on the FIH-dependent regulation of HIF-1α transcriptional activity, YC-1 remains a relevant and well-characterized tool.

Disclaimer: This guide is intended for informational purposes for a research audience and is not a substitute for a thorough literature review and independent experimental validation. The presented data is derived from various sources and may not be directly comparable due to differing experimental conditions.

References

ELR510444: A Comparative Analysis of its Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anti-tumor activity of the investigational agent ELR510444 against standard-of-care therapies for renal cell carcinoma (RCC) and triple-negative breast cancer (TNBC). The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of this compound's performance, supported by experimental data.

Mechanism of Action

This compound exhibits a dual mechanism of action, distinguishing it from conventional chemotherapeutic agents. It functions as both a microtubule disruptor and an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α).[1][2] Microtubule disruption leads to mitotic arrest and apoptosis in cancer cells, a mechanism shared with taxanes like paclitaxel.[3][4][5][6][7] Additionally, by inhibiting HIF-1α, this compound targets a key transcription factor involved in tumor angiogenesis and survival, a pathway also targeted by agents like sorafenib in renal cell carcinoma.[8][9][10][11][12]

In contrast, Paclitaxel, a standard therapy for TNBC, primarily functions by stabilizing microtubules, which inhibits the normal dynamic reorganization of the microtubule network required for mitosis and cell division.[3][4][5][6][7] Sorafenib, used in the treatment of advanced RCC, is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, thereby inhibiting tumor angiogenesis and cell proliferation.[9][10][11][12]

ELR510444_MoA cluster_elr This compound cluster_targets Cellular Targets cluster_effects Downstream Effects elr This compound tubulin Tubulin elr->tubulin hif HIF-1α elr->hif mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest angiogenesis ↓ Angiogenesis hif->angiogenesis apoptosis Apoptosis mitotic_arrest->apoptosis angiogenesis->apoptosis

Figure 1. Dual mechanism of action of this compound.

In Vitro Anti-Tumor Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator drugs in relevant cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (nM)Citation(s)
This compound MDA-MB-231Triple-Negative Breast Cancer30.9[13][14][15][16][17]
This compound Cancer Cell PanelVarious9 - 43[18]
Paclitaxel MDA-MB-231Triple-Negative Breast Cancer2 - 300[19][20][21][22]
Sorafenib 786-O, A498Renal Cell CarcinomaData Not Available

In Vivo Anti-Tumor Activity

The efficacy of this compound in preclinical xenograft models is compared with standard therapies in the table below.

CompoundCancer ModelDosingKey FindingsCitation(s)
This compound 786-O & A498 RCC Xenografts3-6 mg/kg (oral)Significantly reduced tumor burden, increased necrosis and apoptosis, and inhibited angiogenesis.[1][2][8][23]
This compound MDA-MB-231 Breast Cancer Xenograft3-6 mg/kg (oral)Potent anti-tumor activity with at least a 2-fold therapeutic window.[13][14][15][18]
Sorafenib 786-O RCC Xenograft15-30 mg/kg (oral)Partial tumor growth inhibition at 15 mg/kg and complete tumor stasis at ≥30 mg/kg.[24][25][26][27][28]
Paclitaxel MDA-MB-231 Breast Cancer Xenograft10-15 mg/kg (i.v.)Strong anti-tumor activity (T/C = 6.5% at 15 mg/kg).[29][30][31][32][33]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with compound start->treat incubate1 Incubate (e.g., 72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance at 570 nm solubilize->read

Figure 2. Workflow for the MTT cell viability assay.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound or vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Clonogenic Survival Assay

Clonogenic_Assay_Workflow start Treat cells with compound plate Plate a known number of cells start->plate incubate Incubate for 1-3 weeks plate->incubate fix_stain Fix and stain colonies incubate->fix_stain count Count colonies (>50 cells) fix_stain->count

Figure 3. Workflow for the clonogenic survival assay.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Plating: A known number of viable cells are seeded into culture dishes.

  • Incubation: The dishes are incubated for 1-3 weeks to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with a solution such as methanol and stained with a dye like crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of control cells.

In Vivo Xenograft Study

Xenograft_Study_Workflow start Implant tumor cells/fragments into immunocompromised mice tumor_growth Allow tumors to establish start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer compound or vehicle randomize->treat monitor Monitor tumor growth and animal well-being treat->monitor endpoint Endpoint analysis (e.g., tumor weight, histology) monitor->endpoint

Figure 4. Workflow for an in vivo xenograft study.

  • Cell Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Establishment: Tumors are allowed to grow to a palpable size.

  • Randomization: Mice are randomized into treatment and control groups.

  • Drug Administration: The test compound or vehicle is administered according to a predefined schedule and route.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis such as histology (e.g., H&E, TUNEL, CD31 staining).

Conclusion

This compound demonstrates potent anti-tumor activity in preclinical models of renal cell carcinoma and triple-negative breast cancer. Its dual mechanism of action, targeting both microtubule dynamics and the HIF-1α pathway, offers a potential advantage over single-target agents. The in vitro and in vivo data presented in this guide suggest that this compound warrants further investigation as a promising therapeutic candidate. Direct comparative studies with standard-of-care agents under identical experimental conditions will be crucial for definitively establishing its relative efficacy.

References

A Comparative Analysis of ELR510444 and PX-478: Dual-Mechanism versus Targeted HIF-1α Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of two anti-cancer compounds, ELR510444 and PX-478. Both agents have demonstrated potent anti-tumor activities through the modulation of the Hypoxia-Inducible Factor (HIF) pathway, a critical mediator of tumor survival and progression. However, they exhibit distinct mechanisms of action, offering different therapeutic strategies for targeting cancer. This document summarizes their mechanisms, presents available preclinical data in a comparative format, outlines experimental methodologies, and visualizes the key signaling pathways.

Introduction

Hypoxia is a common feature of the tumor microenvironment and a key driver of cancer progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factors (HIFs), a family of transcription factors. HIF-1α is the most well-characterized member and its overexpression is associated with poor prognosis in numerous cancers. Consequently, inhibiting the HIF-1α signaling pathway has become a promising strategy in oncology.

This guide focuses on two investigational drugs that target the HIF pathway: this compound and PX-478. While both converge on inhibiting HIF-mediated transcription, their upstream mechanisms of action are fundamentally different. This compound is a dual-mechanism agent that acts as a microtubule disruptor and subsequently inhibits HIF activity. In contrast, PX-478 is a more targeted inhibitor that directly suppresses HIF-1α at multiple levels.

Mechanism of Action

This compound: A Microtubule Disruptor with Anti-HIF Activity

This compound is a novel small molecule that exhibits a dual mechanism of anti-cancer activity. Its primary mode of action is the disruption of microtubule dynamics.[1][2] It binds to tubulin at the colchicine-binding site, leading to the inhibition of tubulin polymerization.[3][4] This interference with microtubule function results in cell cycle arrest in the G2/M phase and induction of apoptosis.[2]

In addition to its effects on microtubules, this compound has been shown to inhibit the activity of both HIF-1α and HIF-2α.[5] This effect is particularly pronounced in von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells, which are known to have constitutively high levels of HIFs.[5] The restoration of VHL in these cells leads to increased resistance to this compound-mediated apoptosis, suggesting a link between its cytotoxic effects and HIF inhibition.[5]

PX-478: A Multi-Level Inhibitor of HIF-1α

PX-478 is a potent and specific inhibitor of HIF-1α.[6][7] Its mechanism of action is multifaceted, targeting HIF-1α at several regulatory points.[6][8] PX-478 has been shown to:

  • Inhibit HIF-1α translation: It suppresses the synthesis of the HIF-1α protein.[6][9]

  • Decrease HIF-1α mRNA levels: It reduces the amount of messenger RNA available for translation.[6]

  • Inhibit HIF-1α deubiquitination: This leads to an accumulation of polyubiquitinated HIF-1α, marking it for proteasomal degradation.[6][10]

Importantly, the inhibitory action of PX-478 on HIF-1α is independent of the VHL and p53 tumor suppressor pathways.[6][9][11] This broadens its potential applicability to a wider range of tumors, irrespective of their VHL or p53 status. PX-478 has demonstrated significant antitumor activity in a variety of human tumor xenograft models and has undergone Phase I clinical trials.[7][12][13]

Comparative Data

The following tables summarize the key characteristics and preclinical data for this compound and PX-478 based on available literature.

FeatureThis compoundPX-478
Primary Target Microtubules (Tubulin)[1][2]HIF-1α[6][7]
Secondary Target(s) HIF-1α, HIF-2α[5]None reported
Mechanism of Action Binds to the colchicine-binding site on tubulin, leading to microtubule depolymerization and mitotic arrest.[3][4] Subsequently inhibits HIF-1α and HIF-2α activity.[5]Inhibits HIF-1α translation, reduces HIF-1α mRNA levels, and inhibits HIF-1α deubiquitination.[6][8][10]
VHL-Dependency More effective in VHL-deficient cells.[5]Independent of VHL status.[6][9]
p53-Dependency Not explicitly reportedIndependent of p53 status.[6][9]
Reported In Vitro IC50 30.9 nM (MDA-MB-231 cell proliferation)[1]~20–30 μM (cytotoxicity in various cancer cell lines)[12]
Reported In Vivo Activity Reduced tumor burden in 786-O and A498 RCC xenograft models.[5]Antitumor activity in various human tumor xenografts including colon, prostate, breast, renal, and pancreatic cancers.[7]
Clinical Development PreclinicalPhase I clinical trials completed.[12][13]

Table 1: Comparative Overview of this compound and PX-478

Experimental Protocols

Western Blot Analysis for HIF-1α Inhibition

Objective: To determine the effect of this compound and PX-478 on HIF-1α protein levels.

Methodology:

  • Cancer cells (e.g., PC3, DU 145 for PX-478; 786-O, A498 for this compound) are cultured under normoxic (21% O₂) or hypoxic (1% O₂) conditions.[5][14]

  • Cells are treated with varying concentrations of this compound or PX-478 for a specified duration (e.g., 24 hours).[14]

  • Following treatment, whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated with a primary antibody specific for HIF-1α overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • β-actin or other housekeeping proteins are used as a loading control to normalize the data.[9]

Cell Viability Assay (MTT or MTS)

Objective: To assess the cytotoxic effects of this compound and PX-478 on cancer cells.

Methodology:

  • Cells are seeded in 96-well plates at an appropriate density.

  • After 24 hours, cells are treated with a range of concentrations of this compound or PX-478.

  • The cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • The plates are incubated for 2-4 hours to allow the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO for MTT) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

Signaling Pathway and Experimental Workflow Diagrams

ELR510444_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin Tubulin (Colchicine-binding site) This compound->Tubulin Binds to HIF_inhibition HIF-1α / HIF-2α Inhibition This compound->HIF_inhibition Leads to Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth Angiogenesis Reduced Angiogenesis HIF_inhibition->Angiogenesis Angiogenesis->TumorGrowth PX478_Mechanism cluster_cell Cancer Cell PX478 PX-478 HIF1a_mRNA HIF-1α mRNA PX478->HIF1a_mRNA Decreases levels HIF1a_protein HIF-1α Protein PX478->HIF1a_protein Inhibits translation HIF1a_deubiquitination HIF-1α Deubiquitination PX478->HIF1a_deubiquitination Inhibits TumorGrowth Inhibition of Tumor Growth PX478->TumorGrowth Inhibits HIF1a_mRNA->HIF1a_protein Translation HIF1_transactivation HIF-1 Transactivation HIF1a_protein->HIF1_transactivation TargetGenes Target Gene Expression (e.g., VEGF, GLUT-1) HIF1_transactivation->TargetGenes Activates TargetGenes->TumorGrowth Promotes WesternBlot_Workflow Start Cell Culture (Normoxia/Hypoxia) Treatment Treat with Compound (this compound or PX-478) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-HIF-1α) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

References

A Preclinical Head-to-Head: Evaluating the Efficacy of ELR-510444 Against the Established Taxane Class of Microtubule Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the preclinical efficacy of the investigational agent ELR-510444 and the well-established class of chemotherapeutic agents, the taxanes. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics, with a focus on microtubule-targeting agents. All data presented herein is derived from publicly available preclinical studies. To date, no registered clinical trials for ELR-510444 have been identified, indicating its current stage of development is preclinical.

At a Glance: ELR-510444 vs. Taxanes

FeatureELR-510444Taxanes (Paclitaxel, Docetaxel)
Primary Mechanism of Action Microtubule destabilizer (binds to the colchicine site on tubulin)Microtubule stabilizer (binds to the β-tubulin subunit)
Secondary Mechanism of Action Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)Primarily microtubule stabilization
Reported In Vitro Efficacy (IC50) Nanomolar range in various cancer cell linesNanomolar to micromolar range depending on the cell line and specific taxane
Reported In Vivo Efficacy Tumor growth inhibition in renal and breast cancer xenograft modelsBroad and established efficacy in numerous xenograft models and clinical settings
Clinical Development Stage PreclinicalClinically approved and widely used for decades

Mechanism of Action: A Tale of Two Microtubule Interactions

ELR-510444 and taxanes represent two distinct strategies for disrupting microtubule dynamics, a critical process for cell division and survival.

Taxanes , such as paclitaxel and docetaxel, function by stabilizing microtubules.[1][2] They bind to the β-tubulin subunit within the microtubule polymer, preventing its depolymerization. This unnatural stability arrests the cell cycle in mitosis, ultimately leading to apoptotic cell death.[2]

In contrast, ELR-510444 acts as a microtubule destabilizer . It binds to the colchicine-binding site on tubulin, a different location from the taxane-binding site.[3] This interaction inhibits tubulin polymerization, leading to the disassembly of microtubules, mitotic arrest, and subsequent apoptosis.[3][4]

Furthermore, ELR-510444 exhibits a secondary mechanism of action by inhibiting the activity of Hypoxia-Inducible Factor-1α (HIF-1α) .[5][6] HIF-1α is a key transcription factor that enables tumor cells to adapt and survive in the low-oxygen (hypoxic) environments often found in solid tumors. By inhibiting HIF-1α, ELR-510444 can potentially counteract a crucial survival mechanism for cancer cells.

cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization ELR510444 This compound This compound->Tubulin Dimers Inhibits Polymerization Mitotic Arrest Mitotic Arrest This compound->Mitotic Arrest Taxanes Taxanes Taxanes->Microtubule Inhibits Depolymerization Taxanes->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1. Opposing mechanisms of ELR-510444 and taxanes on microtubule dynamics.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing ELR-510444 and taxanes are not yet available in the public domain. However, by collating data from separate studies, we can construct a preliminary comparison of their in vitro and in vivo activities.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for ELR-510444 and taxanes in various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.

Cell LineCancer TypeELR-510444 IC50 (nM)Paclitaxel IC50 (nM)Docetaxel IC50 (nM)
MDA-MB-231 Breast30.9[7]~5-10~2-5
786-O RenalData not specified[5]Not widely reportedNot widely reported
A498 RenalData not specified[5]Not widely reportedNot widely reported
A549 LungNot reported~10-20~5-10
HCT116 ColonNot reported~20-50~10-30

Note: Taxane IC50 values are approximate ranges compiled from various preclinical studies and can vary significantly based on experimental conditions.

In Vivo Antitumor Activity

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical method to evaluate the in vivo efficacy of anticancer agents.

ELR-510444 has demonstrated significant tumor growth inhibition in xenograft models of renal cell carcinoma (786-O and A498 cell lines) and breast cancer (MDA-MB-231 cell line).[5][7]

Taxanes have an extensive history of demonstrating robust antitumor activity in a wide array of xenograft models, which has been predictive of their clinical success in treating breast, lung, ovarian, and other cancers.

References

head-to-head comparison of ELR510444 and combretastatin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, agents that target the cellular cytoskeleton, particularly microtubules, have emerged as a cornerstone of treatment. Among these, a new generation of molecules is being developed to overcome the limitations of existing therapies. This guide provides a detailed head-to-head comparison of two such agents: ELR510444, a novel small molecule inhibitor, and combretastatin A-4 (CA-4), a well-established natural product. Both compounds are potent microtubule-disrupting agents that bind to the colchicine site on tubulin, yet they exhibit distinct pharmacological profiles. This objective comparison, supported by experimental data, will aid researchers, scientists, and drug development professionals in understanding the nuances of these two promising anticancer compounds.

At a Glance: Key Differences and Mechanisms of Action

This compound and combretastatin A-4 share a primary mechanism of action: the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. However, this compound distinguishes itself through a dual mechanism, also inhibiting the hypoxia-inducible factors HIF-1α and HIF-2α, which are crucial for tumor survival and angiogenesis in low-oxygen environments.[1] This suggests that this compound may offer a broader therapeutic window by simultaneously targeting both microtubule dynamics and the tumor's response to hypoxia.

Combretastatin A-4, and its more soluble phosphate prodrug CA-4P, are renowned for their potent vascular-disrupting activity.[2][3] By rapidly altering the shape of endothelial cells, they cause a swift shutdown of blood flow within the tumor, leading to extensive necrosis.[2] While this compound also exhibits vascular disrupting-like effects on endothelial cells, the direct comparative potency of this effect with combretastatin A-4 in vivo is an area of ongoing research.[1]

In Vitro Efficacy: A Quantitative Comparison

The cytotoxic potential of this compound and combretastatin A-4 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. Of particular note is a direct comparison in the MDA-MB-231 human breast cancer cell line, where both compounds demonstrate potent low nanomolar activity.

Cell LineCompoundIC50 (nM)Reference
MDA-MB-231 This compound 30.9 [1]
MDA-MB-231 Combretastatin A-4 11.9 [1]
HeLa Combretastatin A-4 123,000 (123 µM) [4]
HeLa Combretastatin A-4 11 (0.011 µM) [5]
SW620 Combretastatin A-4 >10,000 (>10 µM) [6]
HCT-116 Combretastatin A-4 Analog 20 [7]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes. A direct comparison is most accurate when conducted within the same study.

In Vivo Antitumor Activity

Preclinical studies in animal models have demonstrated the in vivo efficacy of both this compound and combretastatin A-4.

This compound: In a xenograft model using MDA-MB-231 human breast cancer cells, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[1]

Combretastatin A-4: The prodrug of combretastatin A-4, CA-4P, has been shown to inhibit the growth of subcutaneously xenotransplanted human non-small cell lung cancer.[8] Furthermore, in an MDA-MB-231 xenograft model, administration of CA4P led to a significant decrease in tumor vascular perfusion.[2]

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein.

  • Cell Plating: Seed cells in a 96-well plate at a density of 2,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with a serial dilution of the test compound and incubate for 72-96 hours.

  • Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[3][9][10]

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Add the test compound or vehicle control to the tubulin solution in a 96-well plate.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter (e.g., 360 nm excitation and 450 nm emission for DAPI). An increase in fluorescence indicates tubulin polymerization.[11][12][13][14][15]

HIF-1α Inhibition Assay (Western Blot)

Western blotting is used to detect changes in the protein levels of HIF-1α following drug treatment.

  • Cell Culture and Treatment: Culture cells under hypoxic conditions (e.g., 1% O2) or treat with a hypoxia-mimetic agent (e.g., CoCl2) to induce HIF-1α expression. Treat the cells with the test compound for the desired duration.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16][17]

Visualizing the Mechanisms

To better understand the cellular processes affected by this compound and combretastatin, the following diagrams illustrate their key signaling pathways and a typical experimental workflow.

Mechanism of Action of Microtubule-Targeting Agents cluster_0 This compound cluster_1 Combretastatin A-4 This compound This compound HIF-1α/2α Inhibition HIF-1α/2α Inhibition This compound->HIF-1α/2α Inhibition inhibits Tubulin Tubulin This compound->Tubulin binds to colchicine site Vascular Disruption Vascular Disruption This compound->Vascular Disruption Combretastatin A-4 Combretastatin A-4 Combretastatin A-4->Tubulin binds to colchicine site Combretastatin A-4->Vascular Disruption Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization inhibits Mitotic Arrest Mitotic Arrest Microtubule Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Comparative mechanism of action of this compound and Combretastatin A-4.

Experimental Workflow for In Vitro Cytotoxicity Testing Start Start Cell Seeding Cell Seeding Start->Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Cell Fixation Cell Fixation Incubation->Cell Fixation SRB Staining SRB Staining Cell Fixation->SRB Staining Washing Washing SRB Staining->Washing Solubilization Solubilization Washing->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis End End Data Analysis->End

Caption: A typical workflow for determining cytotoxicity using the SRB assay.

Conclusion

Both this compound and combretastatin A-4 are highly potent microtubule-disrupting agents with significant promise in the field of oncology. While they share a common primary target, the dual mechanism of action of this compound, targeting both tubulin and HIFs, presents a potentially advantageous strategy for treating a broader range of tumors, particularly those with a hypoxic microenvironment. Combretastatin A-4 remains a benchmark for vascular-disrupting agents, with a well-documented and rapid effect on tumor vasculature. The choice between these agents for further research and development will likely depend on the specific cancer type and the desired therapeutic outcome. This guide provides a foundation for such evaluations, summarizing the key comparative data and methodologies necessary for informed decision-making in the pursuit of novel cancer therapies.

References

Dual-Targeting Efficacy of ELR510444: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dual-target effects of the novel compound ELR510444 with established microtubule-disrupting and anti-angiogenic agents, combretastatin A4 (CA-4) and 2-methoxyestradiol (2-ME). The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to facilitate an objective evaluation of this compound's performance.

Executive Summary

This compound is a potent small molecule inhibitor that exhibits a dual mechanism of action, targeting both microtubule polymerization and the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.[1] This dual activity positions this compound as a promising candidate for cancer therapy, addressing both cell proliferation and tumor angiogenesis. This guide compares the efficacy of this compound against two other known dual-targeting agents, providing researchers with the necessary data to evaluate its potential in preclinical and clinical development.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of this compound, combretastatin A4, and 2-methoxyestradiol, focusing on their anti-proliferative and microtubule-disrupting activities. All data is presented for the human breast adenocarcinoma cell line MDA-MB-231 to ensure a consistent basis for comparison.

CompoundAnti-proliferative Activity (IC50, nM)Microtubule Depolymerization (EC50, nM)HIF-1α Inhibition
This compound 30.9[2][3]21[2]Yes[1]
Combretastatin A4 (CA-4) ~3-10~7Yes[4][5]
2-Methoxyestradiol (2-ME) ~5000Mitotic arrest without significant depolymerization at lower concentrations[6]Yes[6][7][8]

Table 1: Comparison of Anti-proliferative and Microtubule-Disrupting Activities in MDA-MB-231 cells.

Signaling Pathways and Mechanisms of Action

This compound and its comparators exert their effects through two primary signaling pathways: disruption of microtubule dynamics and inhibition of the HIF-1α pathway.

Microtubule Disruption Pathway

Microtubules are essential for cell division, and their disruption leads to mitotic arrest and subsequent apoptosis. This compound and combretastatin A4 bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2] 2-methoxyestradiol also interacts with the colchicine-binding site but primarily suppresses microtubule dynamics rather than causing significant depolymerization at physiologically relevant concentrations.[6]

Microtubule Disruption Pathway cluster_0 This compound / CA-4 / 2-ME cluster_1 Cellular Target cluster_2 Cellular Effects This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin CA4 Combretastatin A4 CA4->Tubulin TwoME 2-Methoxyestradiol TwoME->Tubulin Depolymerization Microtubule Depolymerization / Suppression of Dynamics Tubulin->Depolymerization Inhibition of Polymerization MitoticArrest Mitotic Arrest Depolymerization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Mechanism of microtubule disruption.
HIF-1α Inhibition Pathway

Under hypoxic conditions, typically found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as VEGF. By inhibiting HIF-1α, these compounds can reduce tumor vascularization and growth. The inhibition of HIF-1α by these agents is linked to their microtubule-disrupting activity, which interferes with the cellular transport necessary for HIF-1α stabilization.[9]

HIF-1α Inhibition Pathway cluster_0 Compounds cluster_1 Cellular Response to Hypoxia Compounds This compound / CA-4 / 2-ME HIF1a_Stabilization HIF-1α Stabilization Compounds->HIF1a_Stabilization Inhibition Hypoxia Hypoxia Hypoxia->HIF1a_Stabilization HIF1a_Dimerization HIF-1α/β Dimerization HIF1a_Stabilization->HIF1a_Dimerization HRE_Binding Binding to HRE HIF1a_Dimerization->HRE_Binding Angiogenesis Angiogenesis (e.g., VEGF) HRE_Binding->Angiogenesis

Mechanism of HIF-1α inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, combretastatin A4, or 2-methoxyestradiol in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of the compounds on the cellular microtubule network.

  • Cell Culture: Grow MDA-MB-231 cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.

  • Compound Treatment: Treat the cells with the desired concentrations of the compounds or vehicle control for a specified time (e.g., 18 hours).

  • Fixation: Wash the cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488, 1:1000 dilution) in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the assembly of purified tubulin.

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol.

  • Compound Addition: Add the test compounds at various concentrations or a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.

  • Turbidity Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60-90 minutes using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance as a function of time. The rate and extent of tubulin polymerization can be determined from the resulting curves.

Western Blot for HIF-1α Detection

This protocol is used to determine the levels of HIF-1α protein in cells treated with the compounds under hypoxic conditions.

  • Cell Culture and Treatment: Culture MDA-MB-231 cells and treat with the compounds for the desired duration. For the last 4-6 hours of treatment, place the cells in a hypoxic chamber (1% O2).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α, 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of HIF-1α protein.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for validating the dual-target effects of a compound like this compound.

Experimental Workflow for Dual-Target Validation cluster_0 In Vitro Screening cluster_1 Cellular Mechanism of Action cluster_2 Functional Assays CellProliferation Cell Proliferation Assay (MTT) Immunofluorescence Immunofluorescence (Microtubules) CellProliferation->Immunofluorescence Validate cellular phenotype WesternBlot Western Blot (HIF-1α) CellProliferation->WesternBlot Investigate secondary target TubulinPolymerization Tubulin Polymerization Assay TubulinPolymerization->Immunofluorescence Confirm cellular target engagement CellCycle Cell Cycle Analysis Immunofluorescence->CellCycle ApoptosisAssay Apoptosis Assay Immunofluorescence->ApoptosisAssay AngiogenesisAssay Angiogenesis Assay (e.g., Tube Formation) WesternBlot->AngiogenesisAssay

Workflow for validating dual-target compounds.

References

Safety Operating Guide

Safe Disposal of ELR510444: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of ELR510444, a novel microtubule disruptor.

This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper disposal protocols is therefore critical. The following procedures are based on standard safety data sheets and are intended to provide clear, actionable guidance.

Key Hazard Information for this compound

For quick reference, the table below summarizes the primary hazards associated with this compound.

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed[1].
Acute Aquatic ToxicityH400Very toxic to aquatic life[1].
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[1].

Experimental Protocols: Disposal Workflow

The proper disposal of this compound involves a multi-step process that ensures the safety of laboratory personnel and prevents environmental contamination.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, it is mandatory to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:

  • Safety glasses

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Segregation

All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be segregated as hazardous waste. Do not mix with non-hazardous waste.

Step 3: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate the immediate area to prevent unnecessary exposure.

  • Ensure the area is well-ventilated.

  • Absorb the spill using an inert, non-combustible absorbent material such as vermiculite or sand.

  • Collect the absorbed material and place it into a designated, labeled container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the cleaning materials for disposal as hazardous waste.

Step 4: Container Management

Properly manage all containers that have held this compound:

  • Empty Containers: Do not rinse and reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of through an approved waste disposal plant[1].

  • Waste Containers: Ensure that the hazardous waste container is clearly labeled with the contents, including the name "this compound."

Step 5: Final Disposal

The final disposal of this compound waste must be conducted by a licensed and approved waste disposal company. This ensures that the waste is treated and disposed of in accordance with all applicable federal, state, and local regulations to prevent environmental release[1][2]. It is crucial to avoid releasing the substance into drains or water courses[1][2].

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate this compound Waste A->B C Manage Spills Immediately B->C D Properly Manage Containers C->D E Label Hazardous Waste Container D->E F Transfer to Approved Waste Disposal Facility E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling ELR510444

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling ELR510444. Adherence to these procedures is critical for ensuring laboratory safety and proper experimental conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields[1]Protects eyes from splashes and airborne particles of the compound.
Hand Protection Protective gloves (e.g., Nitrile)Prevents skin contact with the chemical.
Skin and Body Impervious clothing (e.g., lab coat)[1]Provides a barrier against accidental spills and contamination.
Respiratory Suitable respirator[1]Necessary when handling the powder form to avoid inhalation. Use in a well-ventilated area or with appropriate exhaust ventilation is also required[1].

Operational and Disposal Plans

A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing risk and ensuring the integrity of research.

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh this compound Powder B->C D Dissolve in Appropriate Solvent (e.g., DMSO) C->D E Perform Experimental Procedures D->E F Decontaminate Workspace and Equipment E->F G Dispose of Waste in Approved Chemical Waste Container F->G H Remove and Dispose of PPE Properly G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ELR510444
Reactant of Route 2
Reactant of Route 2
ELR510444

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.